ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKTDCTKTZYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357076 | |
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78208-68-1 | |
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS Number: 78208-68-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Pyrazole Derivative
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, identified by CAS number 78208-68-1, is a distinct member of the pyrazole family of heterocyclic compounds. While not as extensively documented in peer-reviewed literature as some of its counterparts, its structural features—a substituted pyrazole ring bearing a nitro group and an ethyl ester moiety—suggest a significant potential for applications in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an exploration of its potential within the broader context of pyrazole derivatives in drug discovery. Given the limited publicly available experimental data for this specific molecule, this guide will draw upon information from chemical supplier databases, analogous structures, and the well-established chemistry of pyrazoles to offer a robust technical resource.
Section 1: Core Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its core identity and physical characteristics. This section consolidates the available data for Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Nomenclature and Structural Elucidation
-
CAS Number: 78208-68-1
-
IUPAC Name: Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Synonyms: 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid ethyl ester, ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate[1]
-
Molecular Formula: C₈H₁₁N₃O₄[1]
-
Molecular Weight: 213.19 g/mol [1]
-
InChI Key: VDHKTDCTKTZYQI-UHFFFAOYSA-N[1]
The structure of this molecule, depicted below, is characterized by a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at various positions: a methyl group at position 1 (N1), another methyl group at position 3, a nitro group at position 4, and an ethyl carboxylate group at position 5.
Diagram 1: Chemical Structure of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
A 2D representation of the molecular structure.
Physicochemical Data
The following table summarizes the available and predicted physicochemical properties. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Weight | 213.19 g/mol | [1] |
| Boiling Point | 327.2°C (Predicted) | [1] |
| Density | 1.37 g/cm³ (Predicted) | [1] |
| Flash Point | 151.7°C (Predicted) | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
The lack of experimental data on melting point and solubility is a significant gap in the public domain knowledge for this compound. Based on its structure—a moderately polar molecule with a molecular weight of 213.19 g/mol —it is predicted to be a solid at room temperature and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be low.
Section 2: Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would involve the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, followed by nitration. A potential multi-step synthesis is outlined below.
Diagram 2: Proposed Synthetic Workflow
Sources
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel heterocyclic compound, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. In the absence of direct mechanistic studies for this specific molecule, this document synthesizes the extensive body of literature on the pyrazole scaffold, the influence of nitro-aromatic groups in pharmacology, and the established mechanisms of structurally related compounds. We present several well-reasoned, hypothesized mechanisms of action, including anti-inflammatory, anticancer, and antimicrobial activities. Each proposed mechanism is accompanied by a detailed, field-proven experimental workflow for its validation, designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating this compound's therapeutic potential.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous commercially successful drugs across a wide range of therapeutic areas, from the anti-inflammatory celecoxib to the anti-cancer agent crizotinib.[3][4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core component in drug design.[4]
The subject of this guide, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, incorporates this privileged scaffold with several key functional groups that are known to modulate biological activity: a 4-nitro group, an ethyl carboxylate moiety at position 5, and methyl groups at positions 1 and 3. While direct studies on this compound are not yet available in the public domain, its structural features suggest a high potential for significant pharmacological activity. This guide will, therefore, explore its potential mechanisms of action based on a thorough analysis of its constituent parts and the known activities of related molecules.
The Influence of the Nitro Group: A Double-Edged Sword in Pharmacology
The presence of a nitro group on an aromatic ring can profoundly influence a molecule's biological activity.[5][6] As a strong electron-withdrawing group, it can alter the electronic distribution of the pyrazole ring, potentially enhancing binding affinity to target proteins.[7] Furthermore, the nitro group is susceptible to metabolic reduction, a process that can lead to the generation of reactive intermediates like nitroso and superoxide species.[7] This bioreductive activation is a known mechanism of action for several antimicrobial and anticancer drugs, where the resulting reactive species can induce cellular damage and death in target cells.[6] However, this same process can also be associated with toxicity, making a thorough investigation of the nitro group's role essential.[6]
Hypothesized Mechanisms of Action and Experimental Validation
Based on the extensive literature on pyrazole derivatives and the influence of the nitro group, we propose three primary potential mechanisms of action for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. For each hypothesis, a detailed experimental workflow is provided to guide researchers in its validation.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Many pyrazole-containing compounds are potent anti-inflammatory agents that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3][8][9][10][11][12]
Causality: The pyrazole scaffold can mimic the binding of arachidonic acid in the active site of COX enzymes. The substituents on the pyrazole ring can confer selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Experimental Protocol for Validation of COX Inhibition:
-
In Vitro COX Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.
-
Methodology:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare a stock solution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Incubate the compound with purified ovine or human COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
-
Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
-
-
Cell-Based Assay for Prostaglandin Production:
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Methodology:
-
Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytes (U937).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin synthesis.
-
Treat the cells with varying concentrations of the test compound.
-
After an appropriate incubation period, collect the cell supernatant.
-
Quantify the levels of PGE2 in the supernatant using an ELISA kit.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
-
Data Presentation:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | To be determined | To be determined | To be determined |
| Indomethacin (Control) | Literature value | Literature value | Literature value |
| Celecoxib (Control) | Literature value | Literature value | Literature value |
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of COX enzymes by the test compound.
Anticancer Activity via Protein Kinase Inhibition
The pyrazole scaffold is a key feature in many approved protein kinase inhibitors used in oncology.[13][14][15][16][17] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Causality: The pyrazole ring can act as a bioisostere for the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of various protein kinases. The substituents on the ring can then confer potency and selectivity for specific kinases.[14]
Experimental Protocol for Validation of Kinase Inhibition:
-
Broad-Spectrum Kinase Panel Screening:
-
Objective: To identify potential kinase targets from a large panel of kinases.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
The service will typically use a radiometric or fluorescence-based assay to measure kinase activity.
-
Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
-
-
In Vitro Kinase Inhibition Assay for Hit Validation:
-
Objective: To determine the IC50 values for the identified kinase "hits."
-
Methodology:
-
Perform in vitro kinase assays for the specific hit kinases using a method like ADP-Glo™ or LanthaScreen™.
-
Test the compound over a range of concentrations to generate a dose-response curve.
-
Calculate the IC50 value for each validated kinase target.
-
-
-
Cellular Target Engagement and Pathway Modulation:
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context and modulates its downstream signaling.
-
Methodology:
-
Select a cancer cell line that is known to be dependent on the activity of the target kinase.
-
Treat the cells with the test compound at various concentrations.
-
Perform a Western blot analysis to assess the phosphorylation status of the direct substrate of the target kinase and downstream pathway components. A decrease in phosphorylation would indicate target engagement.
-
Conduct cell proliferation or apoptosis assays (e.g., MTT, Annexin V staining) to correlate target inhibition with a cellular phenotype.
-
-
Hypothesized Experimental Workflow:
Caption: Experimental workflow for validating kinase inhibition.
Antimicrobial and Antifungal Activity
Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial and antifungal activities.[18][19][20][21][22] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, often acting as a prodrug that is activated by microbial nitroreductases.[6][7]
Causality: The compound may be taken up by microbial cells and the nitro group reduced by specific nitroreductases to form cytotoxic reactive nitrogen species. These species can then damage microbial DNA, proteins, and lipids, leading to cell death. Alternatively, the compound may inhibit essential microbial enzymes.
Experimental Protocol for Validation of Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Inoculate the wells with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration with no visible growth.
-
Include standard antibiotics and antifungals as positive controls.
-
-
-
Mechanism of Action Studies (for active compounds):
-
Objective: To elucidate the mode of antimicrobial action.
-
Methodology:
-
Nitroreductase Activity Assay: Investigate if the compound is a substrate for bacterial or fungal nitroreductases. This can be done using purified enzymes and monitoring the oxidation of NADH or NADPH.
-
Reactive Oxygen/Nitrogen Species (ROS/RNS) Detection: Treat microbial cells with the compound and use fluorescent probes (e.g., DCFH-DA for ROS, DAF-FM for RNS) and flow cytometry or fluorescence microscopy to detect the generation of reactive species.
-
Macromolecular Synthesis Inhibition: Assess the effect of the compound on the synthesis of DNA, RNA, and proteins in microbial cells using radiolabeled precursors (e.g., [³H]-thymidine, [³H]-uridine, [³H]-leucine).
-
-
Hypothesized Antimicrobial Mechanism:
Caption: Hypothesized bioreductive activation in microbial cells.
Conclusion and Future Directions
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a novel compound with significant therapeutic potential, owing to its pyrazole core and key functional groups. While direct experimental evidence for its mechanism of action is currently lacking, this guide provides a scientifically grounded framework for its investigation. The proposed mechanisms—COX inhibition, protein kinase inhibition, and antimicrobial activity—are based on well-established principles of medicinal chemistry and the known activities of structurally related compounds.
The detailed experimental protocols outlined herein offer a clear path for researchers to validate these hypotheses and elucidate the true pharmacological profile of this promising molecule. The successful elucidation of its mechanism of action will be a critical step in its journey toward potential clinical development.
References
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- van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 181.
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- Various Authors. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331.
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- Al-Said, M. S., et al. (2011). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase-2-Inhibitors. Archiv der Pharmazie, 344(1), 45-53.
- Various Authors. (2023). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. International Journal of Molecular Sciences, 24(14), 11773.
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- Various Authors. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5892.
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- Abdellatif, K. R. A., & Fadaly, W. A. A. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9036–9053.
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- Various Authors. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5023.
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The Multifaceted Biological Potential of Nitropyrazole Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Versatile Heterocycle
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a diverse array of clinically significant drugs with activities spanning anti-inflammatory, analgesic, anticancer, and antimicrobial applications. The introduction of a nitro group onto this privileged scaffold creates the nitropyrazole core, a modification that not only modulates the compound's physicochemical properties but also opens new avenues for therapeutic intervention. This guide provides an in-depth exploration of the biological activities of nitropyrazole compounds, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics. We will delve into the established and emerging antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by mechanistic insights, quantitative data, and validated experimental protocols.
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitropyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[1]
Mechanistic Insights and Structure-Activity Relationships
The antimicrobial action of nitropyrazole compounds is often linked to the electron-withdrawing nature of the nitro group, which can enhance the compound's ability to interfere with microbial cellular processes. While the precise mechanisms are still under investigation for many derivatives, it is hypothesized that they may act by inhibiting essential enzymes or disrupting cell wall integrity.[2] The structure of the pyrazole derivative itself, including the position and nature of various substituents, plays a crucial role in determining its antimicrobial spectrum and potency. For instance, the presence of specific halogenated phenyl rings or other heterocyclic moieties appended to the nitropyrazole core has been shown to significantly enhance antibacterial and antifungal efficacy.
Quantitative Assessment of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial activity of a compound. The following table summarizes the MIC values for several nitropyrazole derivatives against various microbial strains, demonstrating their potential as effective antimicrobial agents.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [3] |
| 2-((3a,6-dimethyl-4-nitro-1-phenyl-1H,3aH,6H,6aH-pyrazolo[3,4-d]isoxazol-6-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3) | Escherichia coli | 0.25 | [3] |
| 1-hydroxymethyl-3,5-dimethyl-4-nitropyrazole derivative (Compound 4a) | Staphylococcus aureus ATCC25923 | 230 | [4] |
| Pyrano[2,3-c] pyrazole derivative (Compound 5c) | Escherichia coli | 6.25 | [5] |
| Pyrano[2,3-c] pyrazole derivative (Compound 5c) | Klebsiella pneumoniae | 6.25 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of nitropyrazole compounds against a target bacterial strain.
Materials:
-
Test nitropyrazole compound
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Caption: Potential anticancer mechanisms of nitropyrazole compounds.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC₅₀ values of various pyrazole and nitropyrazole derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diphenyl pyrazole–chalcone derivative (Compound 6b) | HNO-97 | 10 | [3] |
| Diphenyl pyrazole–chalcone derivative (Compound 6d) | HNO-97 | 10.56 | [3] |
| Pyrazole derivative (Compound 29) | HepG2 | 10.05 | [4] |
| Pyrazole derivative (Compound 29) | MCF7 | 17.12 | [4] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 6.45 (48h) | [6] |
| Pyrazoline derivative (Compound 11) | U251 | 11.9 | [7] |
| Pyrazoline derivative (Compound b17) | HepG-2 | 3.57 | [8] |
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitropyrazole compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control wells (cells treated with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Labeling and Incubation:
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength for measuring the formazan product is between 450-500 nm, with a reference wavelength of >650 nm. [9]5. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example. [10]Nitropyrazole compounds are being explored for their potential to modulate inflammatory pathways.
Key Molecular Targets in Inflammation
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid pathway: [11]* Cyclooxygenases (COX): These enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. [12]Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
-
Lipoxygenases (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Dual inhibitors of COX and LOX may offer a broader anti-inflammatory effect. [13]
Quantitative Assessment of Anti-inflammatory Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of several pyrazole derivatives against COX and LOX enzymes.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Pyrazole-hydrazone (Compound 4a) | COX-2 | 0.67 | [13] |
| Pyrazole-hydrazone (Compound 4b) | COX-2 | 0.58 | [13] |
| Pyrazole-hydrazone (Compound 4a) | 5-LOX | 1.92 | [13] |
| Pyrazole-hydrazone (Compound 4b) | 5-LOX | 2.31 | [13] |
| Pyrazole–thiazole hybrid (Compound 2) | COX-2 | 0.01 | [14] |
| Pyrazole–thiazole hybrid (Compound 2) | 5-LOX | 1.78 | [14] |
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB signaling pathway is activated by various inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Some natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [7][15]The potential for nitropyrazole compounds to modulate this critical pathway is an active area of research.
Caption: The NF-κB signaling pathway and potential inhibition by nitropyrazoles.
Experimental Protocol: In Vitro Inhibition of Protein Denaturation
This assay provides a simple and rapid method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test nitropyrazole compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare stock solutions of the test compound and the reference drug in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or reference drug at various concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle solvent.
-
-
Incubation and Denaturation:
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce protein denaturation by heating the tubes in a water bath at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
-
Future Directions and Conclusion
Nitropyrazole compounds represent a fertile ground for the discovery of new therapeutic agents. The existing body of research clearly demonstrates their potential across antimicrobial, anticancer, and anti-inflammatory applications. The key to unlocking their full therapeutic value lies in a deeper understanding of their structure-activity relationships and mechanisms of action.
Future research should focus on:
-
Synthesis of diverse nitropyrazole libraries: Exploring a wider range of substitutions on the pyrazole ring will be crucial for optimizing potency and selectivity for specific biological targets.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by nitropyrazoles will enable more rational drug design.
-
In vivo evaluation: Promising in vitro candidates must be rigorously tested in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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Al-Ostath, A., et al. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
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Ali, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
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Nitulescu, G. M., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. PubMed. [Link]
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Li, Y., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. PubMed. [Link]
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Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]
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Ben Hadda, T., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Lee, J. Y., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
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El-Sayed, N. F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. MDPI. [Link]
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Tuszynski, J. A., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]
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Abdel-Gawad, H., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. [Link]
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Nitulescu, G. M., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]
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Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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El-Metwally, A. M. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]
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Zhang, H., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
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O’Shea, J. J., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC. [Link]
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Zhang, H., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. ResearchGate. [Link]
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Akkol, E. K., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
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Al-Shorbagy, M. Y., et al. (2020). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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Onay, A., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. PubMed. [Link]
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Kumar, K. A., & Jayaroopa, P. (2022). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]
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Al-Otaibi, F. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link]
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An In-depth Technical Guide to Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a prominent scaffold in medicinal chemistry and agrochemical research. The incorporation of a nitro group and an ethyl carboxylate moiety onto the 1,3-dimethylpyrazole core suggests a molecule designed for further chemical modification and with potential biological activity.[1][2]
The pyrazole nucleus is found in a variety of commercially available drugs, highlighting its therapeutic potential.[3] Furthermore, nitrated pyrazoles are known to possess a range of biological activities and have been explored as potential anti-inflammatory, antimicrobial, and antitumor agents.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, offering a valuable resource for researchers working with this and related compounds.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C8H11N3O4 | [5] |
| Molecular Weight | 213.19 g/mol | [5] |
| CAS Number | 78208-68-1 | [5] |
| Boiling Point | 327.2°C | [5] |
| Density | 1.37 g/cm³ | [5] |
| Synonyms | 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid ethyl ester; ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate | [5] |
Proposed Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate
-
To a solution of ethyl acetoacetate (1 equiv.) in ethanol, add hydrazine hydrate (1 equiv.) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone intermediate.
Causality: The condensation of a β-ketoester (ethyl acetoacetate) with hydrazine is a classic and high-yielding method for the formation of a pyrazolone ring.[6]
Step 2: Synthesis of Ethyl 1,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate
-
To a solution of the pyrazolone intermediate (1 equiv.) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (2.5 equiv.).
-
Add dimethyl sulfate (2.2 equiv.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a base like potassium carbonate deprotonates the acidic N-H of the pyrazolone, and the resulting anion acts as a nucleophile to attack the electrophilic methyl group of dimethyl sulfate, leading to N-methylation. A second methylation occurs on the other nitrogen. A similar methylation strategy using dimethyl carbonate has also been reported.[7]
Step 3: Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the N,N'-dimethylated pyrazolone intermediate (1 equiv.) while maintaining the temperature.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
Causality: The strong electrophile, the nitronium ion (NO2+), generated from the mixture of nitric and sulfuric acids, attacks the electron-rich C4 position of the pyrazole ring. The electron-donating methyl groups on the nitrogen atoms activate the ring towards electrophilic substitution.
Physicochemical and Spectroscopic Characterization
As no specific spectroscopic data for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is available in the reviewed literature, the following are expected characteristic signals based on its structure and data from analogous compounds.[4][8]
Expected Spectroscopic Data
| Technique | Expected Characteristic Signals |
| FT-IR (KBr, cm⁻¹) | ~1720-1740 (C=O stretch of ester), ~1520-1560 and ~1340-1380 (asymmetric and symmetric NO₂ stretch), ~2900-3000 (C-H stretch of methyl and ethyl groups) |
| ¹H NMR (CDCl₃, ppm) | ~4.3-4.5 (q, 2H, -OCH₂CH₃), ~3.8-4.0 (s, 3H, N-CH₃), ~2.5-2.7 (s, 3H, C-CH₃), ~1.3-1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~160-165 (C=O of ester), ~145-150 (C-NO₂), ~140-145 (C3), ~120-125 (C5), ~60-65 (-OCH₂CH₃), ~35-40 (N-CH₃), ~15-20 (C-CH₃), ~10-15 (-OCH₂CH₃) |
| Mass Spec (EI, m/z) | 213 [M]⁺, fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and -NO₂ |
Experimental Protocols for Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent on a salt plate.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.
Potential Applications
While specific applications for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate are not extensively documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.
Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[3] The presence of a nitro group can modulate the electronic properties and biological activity of the molecule. Nitropyrazole derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory agents: Some pyrazole derivatives have shown significant anti-inflammatory activity.[6]
-
Antimicrobial and Antifungal agents: The pyrazole nucleus is a core component of many compounds with demonstrated antimicrobial and antifungal properties.[3]
-
Anticancer agents: Certain substituted pyrazoles have been explored for their potential as anticancer drugs.
The ethyl ester group in the target molecule provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Agrochemicals
Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[5] The nitro group can enhance the biological activity of these compounds. Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate could serve as a key intermediate in the synthesis of novel crop protection agents.
Workflow for Investigating Biological Activity
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The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Synthesis from Historical Roots to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole core is a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its continued relevance necessitates a deep understanding of the synthetic strategies employed to forge this versatile scaffold. This in-depth technical guide provides a comprehensive exploration of substituted pyrazole synthesis, from its historical discovery to the forefront of modern synthetic innovation. We will traverse the seminal work of Knorr, dissect the mechanistic intricacies of classical syntheses, and navigate the contemporary landscape of multicomponent reactions, green chemistry, and continuous flow processes. Through detailed protocols, mechanistic elucidations, and case studies of prominent active pharmaceutical ingredients (APIs), this guide offers researchers and drug development professionals the foundational knowledge and practical insights required to harness the full potential of pyrazole chemistry.
A Historical Overture: The Dawn of Pyrazole Synthesis
The story of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr. His investigation into the reaction of ethyl acetoacetate with phenylhydrazine led to the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1] This seminal discovery, born from the burgeoning field of synthetic organic chemistry, laid the groundwork for what would become one of the most fundamental and versatile methods for constructing the pyrazole ring: the Knorr pyrazole synthesis.[1] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and highly adaptable method to this day.[1][2]
Classical Pillars of Pyrazole Synthesis: Mechanism and Application
The foundational methods of pyrazole synthesis, while over a century old, continue to be workhorses in both academic and industrial laboratories. A thorough understanding of their mechanisms is crucial for predicting outcomes, controlling regioselectivity, and adapting these reactions to new synthetic challenges.
The Knorr Pyrazole Synthesis: A Timeless Condensation
The Knorr synthesis is the archetypal method for preparing pyrazoles, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.
Mechanism and Regioselectivity:
The mechanism of the Knorr synthesis begins with the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The outcome is governed by a combination of steric and electronic factors:
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked preferentially. For instance, in a 1,3-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.
-
Reaction Conditions: The pH of the reaction medium can influence the tautomeric form of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[4]
Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [2][5]
This protocol provides a detailed, step-by-step method for a classic Knorr-type synthesis.
| Step | Procedure | Rationale |
| 1 | In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). | Using an excess of hydrazine ensures complete consumption of the limiting reagent, the β-ketoester. |
| 2 | Add 1-propanol (3 mL) and 3 drops of glacial acetic acid. | 1-Propanol serves as a suitable solvent, and glacial acetic acid acts as a catalyst to facilitate the condensation reactions. |
| 3 | Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour. | Heating accelerates the reaction rate, allowing for a reasonable reaction time. |
| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane. | TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating reaction completion. |
| 5 | Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring. | The pyrazolone product is typically insoluble in water, so adding water induces precipitation. |
| 6 | Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes. | Slow cooling promotes the formation of larger, more easily filterable crystals. |
| 7 | Isolate the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry. | Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Rinsing with cold water removes any residual soluble impurities. |
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical and highly versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[6] This method typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole.
Mechanism:
-
Michael Addition: The hydrazine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl system.
-
Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone then attacks the carbonyl carbon to form a five-membered pyrazoline ring.[7]
-
Aromatization: The pyrazoline intermediate is then aromatized to the corresponding pyrazole. This can occur through oxidation, often by air or an added oxidizing agent, or by elimination if a suitable leaving group is present at the 4- or 5-position of the pyrazoline ring.[6]
The Modern Era of Pyrazole Synthesis: Efficiency, Diversity, and Sustainability
While classical methods remain invaluable, the demands of modern chemistry, particularly in drug discovery, have driven the development of more efficient, diverse, and environmentally benign synthetic strategies.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the rapid generation of molecular complexity.[8] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of atom economy, step economy, and the ability to generate diverse libraries of compounds.[1][9][10]
A Representative Multicomponent Protocol:
A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine.[9] This often proceeds through the in-situ formation of an α,β-unsaturated ketone, which then undergoes the reaction pathway described in section 2.2. Microwave irradiation is frequently employed to accelerate these reactions.[9]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Pyrazoles [5]
This protocol exemplifies a modern, efficient approach to pyrazole synthesis.
| Step | Procedure | Rationale |
| 1 | In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the active methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol), and the hydrazine derivative (1.0 mmol) in a suitable solvent (e.g., ethanol). | The use of a slight excess of the active methylene compound can help drive the initial condensation with the aldehyde to completion. |
| 2 | Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., acetic acid). | The catalyst facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound. |
| 3 | Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). | Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. |
| 4 | After cooling, remove the solvent under reduced pressure. | This step concentrates the reaction mixture for product isolation. |
| 5 | Purify the crude product by recrystallization or column chromatography. | Purification is necessary to obtain the desired pyrazole derivative in high purity. |
Green and Advanced Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazole synthesis, this has led to the adoption of alternative energy sources, greener solvents, and catalytic systems.
-
Microwave-Assisted Synthesis: As highlighted in the MCR protocol, microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products.[11][12]
-
Ultrasound-Promoted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, particularly in heterogeneous reactions.
-
Green Catalysts: The use of environmentally benign and recyclable catalysts, such as zeolites, clays, and ionic liquids, is gaining traction. For instance, CeO2/SiO2 has been reported as an efficient heterogeneous Lewis acid catalyst for the multicomponent synthesis of pyrazolones in water.[13]
-
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated synthesis and scale-up. The synthesis of pyrazoles in flow reactors has been demonstrated to be a safe and efficient method, particularly for reactions that are highly exothermic or involve hazardous intermediates.[14][15][16]
Case Studies: The Synthesis of Pyrazole-Containing Active Pharmaceutical Ingredients (APIs)
The importance of pyrazole synthesis is vividly illustrated by its application in the production of numerous blockbuster drugs.
Celecoxib (Celebrex®): A Selective COX-2 Inhibitor
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and pain.[17][18][19] Its synthesis is a prime example of the industrial application of pyrazole chemistry. The key step in the synthesis of celecoxib is the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine.[20][21] Controlling the regioselectivity of this reaction is crucial to obtain the desired 1,5-diarylpyrazole isomer.
Fipronil: A Broad-Spectrum Insecticide
Fipronil is a widely used phenylpyrazole insecticide. Its synthesis involves the construction of a polysubstituted pyrazole ring.[22][23][24][25][26] The synthesis of fipronil highlights the importance of pyrazole chemistry in the agrochemical industry.
Stanozolol: An Anabolic Steroid
Stanozolol is a synthetic anabolic steroid derived from testosterone.[27][28][29][30][31] Its unique structure features a pyrazole ring fused to the steroid A-ring. The synthesis of stanozolol showcases the application of pyrazole synthesis in the modification of complex natural product scaffolds.
Conclusion and Future Outlook
From its serendipitous discovery over a century ago, the synthesis of substituted pyrazoles has evolved into a sophisticated and highly enabling field of organic chemistry. The classical methods, particularly the Knorr synthesis, remain fundamental, while modern innovations such as multicomponent reactions and green chemistry approaches are continuously expanding the horizons of what is possible. The enduring importance of the pyrazole nucleus in medicine and agriculture ensures that the development of novel and improved synthetic methodologies will remain a vibrant and impactful area of research for the foreseeable future. As we move forward, the integration of computational tools for reaction prediction and optimization, coupled with advancements in automated synthesis and flow chemistry, promises to further accelerate the discovery and development of next-generation pyrazole-based molecules.
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crystal structure analysis of nitropyrazole derivatives
An In-depth Technical Guide to the Crystal Structure Analysis of Nitropyrazole Derivatives
Authored by: A Senior Application Scientist
Foreword: From Molecular Blueprint to Material Performance
In the fields of energetic materials and pharmaceuticals, the pyrazole scaffold, particularly when substituted with nitro groups, represents a class of compounds with immense potential.[1] These molecules are characterized by high heats of formation, significant nitrogen content, and tunable stability, making them candidates for next-generation explosives, propellants, and novel therapeutic agents.[1][2] However, the translation of a promising molecular formula into a functional, reliable material is not guaranteed. The critical link between the two is the crystal structure .
The precise three-dimensional arrangement of molecules in the solid state dictates a material's macroscopic properties: density, thermal stability, sensitivity to shock, and even solubility.[3] For researchers and drug development professionals, understanding and controlling this arrangement through crystal structure analysis is not merely an academic exercise; it is a fundamental requirement for rational design and performance optimization. This guide provides a comprehensive, field-proven walkthrough of the core principles, experimental workflows, and advanced analytical techniques essential for the robust . We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and insightful structural data.
The Genesis of Analysis: High-Quality Single Crystal Growth
The entire discipline of single-crystal X-ray diffraction (SC-XRD) is predicated on a single, non-negotiable prerequisite: a high-quality single crystal.[4] A flawed or poorly ordered crystal will yield a diffuse, uninterpretable diffraction pattern, rendering any subsequent analysis meaningless. The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly repeating three-dimensional lattice.
Causality in Crystallization Method Selection
The choice of crystallization method is dictated by the physicochemical properties of the nitropyrazole derivative, primarily its solubility and stability.
-
Slow Solvent Evaporation: This is the most common and often simplest method. It is ideal for compounds that are highly soluble in a volatile solvent. The gradual removal of the solvent increases the compound's concentration to the point of supersaturation, promoting slow nucleation and crystal growth.
-
Vapor Diffusion: This technique is superior for compounds that are only sparingly soluble or for when very slow growth is required to achieve high-quality crystals. A solution of the compound in a primary solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, gradually reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then cooled very slowly, allowing crystals to form as the solubility decreases.
Field-Proven Protocol: Slow Evaporation for Crystal Growth
-
Solvent Screening: In a series of small vials, test the solubility of ~1-2 mg of the nitropyrazole derivative in various common solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely with slight warming or upon adding a bit more solvent.
-
Preparation of Solution: Dissolve 5-10 mg of the purified compound in the chosen solvent in a clean, small glass vial. Ensure the solution is saturated but free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a pipette.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle a few times. This is a critical control step: the size and number of holes regulate the rate of evaporation. A slower rate is almost always better.
-
Isolation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature. Monitor the vial over several days to weeks.
-
Harvesting: Once well-formed, blocky crystals of a suitable size (0.1-0.3 mm) are observed, carefully harvest them using a nylon loop or a fine needle, wicking away excess solvent with the edge of a filter paper. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
The Core Experiment: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4] The experiment involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The geometry and intensities of the diffracted spots contain the information needed to reconstruct the electron density, and thus the atomic positions, within the crystal's unit cell.
Experimental Workflow: From Crystal to Diffraction Data
The entire SC-XRD process is a logical sequence designed to maximize data quality and ensure the resulting structure is an accurate representation of the material.
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Protocol for Data Collection and Processing
-
Crystal Mounting and Cooling (Steps 1-3): A suitable crystal is selected under a microscope and mounted on a cryo-loop. Flash-cooling to 100 K is standard practice. The causality here is twofold: it arrests thermal motion, leading to sharper diffraction spots at higher angles (better resolution), and it protects the crystal from radiation damage during data collection.
-
Unit Cell Determination (Step 5): A few initial frames are collected to locate the main diffraction spots. The software indexes these spots to determine the dimensions (a, b, c, α, β, γ) of the unit cell—the smallest repeating unit of the crystal lattice.
-
Data Collection (Steps 6-7): The software calculates an optimized strategy to measure a complete, redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., ω and φ scans) while diffraction images are recorded on a detector. Redundancy is key for accurate data scaling and merging.
-
Data Integration (Step 8): The intensity of each reflection (diffraction spot) on every image is measured by summing the pixel counts within a defined box and subtracting the local background.
-
Scaling and Correction (Steps 9-10): The integrated intensities are scaled to account for variations in X-ray beam intensity and crystal decay. An absorption correction is applied because the crystal itself absorbs X-rays, and this effect varies with the path length of the beam through the crystal. This step is critical for data trustworthiness. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each unique reflection.
Structure Solution, Refinement, and Validation
With a processed data file, the next stage is to solve the "phase problem." The diffraction experiment measures the intensities of the reflections, but the phase information is lost. Both are needed to calculate the electron density map.
-
Structure Solution: Modern software uses direct methods or dual-space algorithms which use statistical relationships between reflection intensities to estimate the initial phases. This typically generates a rough electron density map where the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: This is an iterative process of improving the atomic model to better fit the experimental data. Using a full-matrix least-squares on F² method, the atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed structure factors (|Fo²|) and the calculated structure factors (|Fc²|) from the model.[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
A Self-Validating System: Interpreting Refinement Metrics
The trustworthiness of a crystal structure is not a matter of opinion; it is quantified by several key metrics. Understanding these is essential for validating your own work and critically evaluating published structures.
| Metric | Typical Value (Good) | Causality and Interpretation |
| R_int | < 0.05 | Measures the agreement between symmetry-equivalent reflections. A low value indicates good data quality and a correctly assigned space group. |
| R1 | < 0.05 | The traditional R-factor, based on |
| wR2 | < 0.15 | A weighted R-factor based on F². It includes all reflection data (not just those above a certain threshold) and is a more robust indicator of model quality. |
| GooF | ~ 1.0 | The Goodness-of-Fit should converge to a value near 1.0 for a well-refined structure, indicating that the model correctly describes the data. |
Advanced Interpretation: Unveiling Supramolecular Architecture
The crystal structure is more than just the geometry of a single molecule; it is about how molecules interact to build a three-dimensional solid.[6] For nitropyrazole derivatives, these non-covalent interactions are paramount as they govern density and sensitivity.
Key Intermolecular Interactions in Nitropyrazoles
The specific arrangement of hydrogen bond donors (N-H), acceptors (pyrazole N, nitro O), and aromatic rings in nitropyrazoles leads to a rich variety of packing motifs.
Caption: Common intermolecular interactions in nitropyrazole crystals.
Quantitative Analysis via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[7] The surface is generated around a molecule, and it is colored according to the distance of the nearest external atom (d_e) and the nearest internal atom (d_i) to the surface.
-
Red spots: Indicate close intermolecular contacts (shorter than van der Waals radii), highlighting key interactions like hydrogen bonds.
-
Blue regions: Represent areas with longer-range contacts.
The 2D "fingerprint plot" derived from this surface quantitatively summarizes all interactions. For example, the N···H/H···N contacts, representing hydrogen bonds, often make up the largest contribution to the total surface for N-H containing nitropyrazoles.[7][8]
Protocol for Hirshfeld Surface Analysis
-
Input: A crystallographic information file (CIF) from the refined structure is required.
-
Software: Use specialized software (e.g., CrystalExplorer) to load the CIF.
-
Surface Generation: Generate the Hirshfeld surface for the molecule of interest. The standard surface is mapped with the d_norm property, which highlights close contacts.
-
Fingerprint Plotting: Generate the 2D fingerprint plot. This plot graphs d_e versus d_i for all points on the surface.
-
Decomposition: Decompose the fingerprint plot into contributions from specific atom-pair contacts (e.g., H···N, H···O, C···H) to quantify the percentage contribution of each interaction type to the overall crystal packing. This provides a quantitative, self-validating assessment of the dominant forces in the crystal.
Special Topics: Polymorphism and Co-crystallization
The crystal engineering of nitropyrazoles often extends to creating and identifying polymorphs or designing co-crystals to achieve desired properties.
-
Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure.[9] Polymorphs can have significantly different densities, stabilities, and sensitivities. For example, an oxime-bridged nitropyrazole-tetrazole was found to have two concomitant polymorphs with contrasting planar and twisted conformations, leading to different thermal stabilities.[9] Identifying and controlling polymorphism is critical for reproducible material performance.
-
Co-crystallization: This involves combining two or more different neutral molecules into a single crystal lattice.[10][11] For nitropyrazoles, this is a powerful strategy to tune properties. For instance, co-crystallizing an oxygen-rich nitropyrazole with an oxygen-deficient but high-energy molecule can create a new material with a better oxygen balance and superior detonation performance.[12][13] The analysis of co-crystals follows the same principles of SC-XRD and Hirshfeld analysis, with a focus on the new intermolecular interactions formed between the different components.
Conclusion: A Multidimensional Approach to Material Design
The is a multidimensional process that integrates meticulous experimental technique with sophisticated computational analysis. It is a journey that begins with the patient growth of a single crystal and culminates in a detailed, quantitative understanding of the intermolecular forces that define material performance. By embracing the principles of causality, employing self-validating protocols, and grounding our interpretations in authoritative analytical methods, we can move beyond simple structure determination. We can begin to truly engineer the solid state, transforming promising molecules into materials with precisely tailored properties for the demanding applications of the future.
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate: A Detailed Protocol for Researchers
Introduction and Significance
Pyrazole derivatives are a cornerstone in modern medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and herbicidal properties.[1][2] The introduction of a nitro group onto the pyrazole scaffold can significantly modulate its electronic properties and biological activity, making nitropyrazoles valuable intermediates for the synthesis of novel bioactive compounds.[3][4] Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a key building block in the development of pharmaceuticals and agrochemicals, serving as a precursor to a variety of more complex molecules.[5] This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, including the synthesis of its precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The protocols are designed to be self-validating, with detailed explanations for each experimental step and guidance on the characterization of the final product.
Overall Synthesis Workflow
The synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a two-step process, beginning with the formation of the pyrazole ring, followed by the regioselective nitration at the C4 position.
Figure 1: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor)
This protocol is adapted from a method described in patent literature and involves a two-step, one-pot reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Diethyl Oxalate | C6H10O4 | 146.14 | 5.84 kg | 40.0 |
| Acetone | C3H6O | 58.08 | 2.56 kg | 44.1 |
| Sodium Ethoxide | C2H5NaO | 68.05 | 2.72 kg | 40.0 |
| Ethanol | C2H5OH | 46.07 | 40 kg | - |
| Methylhydrazine (40% in H2O) | CH6N2 | 46.07 | - | - |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | - | - |
| Dichloromethane | CH2Cl2 | 84.93 | - | - |
| Acetic Acid | C2H4O2 | 60.05 | - | - |
| Ice | H2O | 18.02 | - | - |
Protocol: Step 1 - Intermediate Formation
-
Reaction Setup: In a 100L reaction kettle, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.
-
Cooling: Cool the reaction mixture to between 5-15 °C.
-
Addition of Acetone: Slowly add 2.56 kg of acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.
-
Rationale: This is a Claisen condensation reaction. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction: After the addition is complete, maintain the temperature and stir the reaction mixture for 24 hours.
Protocol: Step 2 - Pyrazole Ring Formation
-
Work-up of Intermediate: Slowly add the reaction solution to 120 kg of ice water. Adjust the pH of the system to 2-3 with acetic acid.
-
Rationale: The acidic workup neutralizes the sodium ethoxide and precipitates the intermediate.
-
-
Extraction: Extract the aqueous solution three times with 60 kg of dichloromethane each time.
-
Concentration: Combine the organic phases and concentrate under reduced pressure at 40-50 °C to obtain the crude intermediate.
-
Reaction with Methylhydrazine: Dissolve the crude intermediate in DMF (3-4 times the mass of the intermediate). Cool the solution to 5-15 °C.
-
Slowly add 40% methylhydrazine (1.5-1.6 times the mass of the intermediate) dropwise, keeping the internal temperature below 15 °C.
-
Rationale: This is a condensation reaction followed by cyclization to form the pyrazole ring. The temperature is controlled to manage the exothermicity of the reaction.
-
-
Heating: After the addition is complete, heat the reaction mixture to 40-50 °C and maintain for 6 hours.
-
Purification: Concentrate the reaction solution under reduced pressure to obtain the crude product. Further purify by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Part 2: Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (Final Product)
This part of the protocol describes the nitration of the synthesized precursor.
Mechanism and Regioselectivity
The nitration of pyrazoles is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible position, leading to regioselective nitration at this site.[6][7] The nitrating agent, the nitronium ion (NO2+), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[8]
Figure 2: Simplified mechanism of pyrazole nitration.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | 184.20 | 18.4 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | H2SO4 | 98.08 | 50 mL | - |
| Fuming Nitric Acid (>90%) | HNO3 | 63.01 | 10 mL | - |
| Ice | H2O | 18.02 | - | - |
| Sodium Bicarbonate (sat. solution) | NaHCO3 | 84.01 | - | - |
| Ethyl Acetate | C4H8O2 | 88.11 | - | - |
| Hexane | C6H14 | 86.18 | - | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | - |
Protocol: Nitration
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 10 mL of fuming nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Safety: This is a highly exothermic process. Perform this step in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Always add acid to acid, never the other way around.
-
-
Reaction: In a separate flask, dissolve 18.4 g of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a minimal amount of concentrated sulfuric acid and cool to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture to the solution of the pyrazole derivative dropwise, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Rationale: This quenches the reaction and precipitates the crude product.
-
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO2 gas.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of the Final Product
The structure and purity of the synthesized ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 213.19 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 89-91 °C |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and two singlets for the two methyl groups on the pyrazole ring.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring (with the C4 carbon shifted due to the nitro group), the carbons of the ethyl group, and the two methyl carbons.
-
Mass Spectrometry (ESI-MS): A peak corresponding to [M+H]⁺ at m/z 214.08.
-
IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.
Safety and Handling
-
Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate PPE.
-
Nitration Reaction: The nitration reaction is highly exothermic and can be explosive if not controlled properly. Maintain the recommended temperature throughout the reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, a valuable building block in drug discovery and agrochemical development. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for their research needs.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Quora. (2017, November 26). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved from [Link]
-
ResearchGate. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Retrieved from [Link]
-
Wang, X., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4069. [Link]
-
Zhang, W. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1645-1655. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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The Strategic Utility of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate as a Versatile Chemical Intermediate
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of novel therapeutic agents. Within this important class of heterocycles, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile chemical intermediate. The presence of a nitro group at the C4 position and an ethyl ester at the C5 position of the pyrazole ring provides two key points for chemical modification, opening up a multitude of synthetic pathways to a diverse range of functionalized molecules.
This comprehensive guide provides detailed application notes and protocols for the use of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate as a chemical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and innovate.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₄ | [3] |
| Molecular Weight | 213.19 g/mol | [3] |
| CAS Number | 78208-68-1 | [3] |
| Appearance | Pale yellow to yellow crystalline solid | Typical |
| Melting Point | Not widely reported, requires experimental determination | |
| Boiling Point | 327.2 °C (Predicted) | [4] |
| Density | 1.37 g/cm³ (Predicted) | [4] |
Spectroscopic Data (Predicted and Representative):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, N-CH₃), 2.60 (s, 3H, C-CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.0 (C=O, ester), 148.0 (C-NO₂), 145.0 (C3), 118.0 (C5), 62.0 (-OCH₂CH₃), 38.0 (N-CH₃), 14.0 (C-CH₃), 13.5 (-OCH₂CH₃).
-
IR (KBr, cm⁻¹): ~2980 (C-H), ~1720 (C=O, ester), ~1540 (N-O, asymmetric), ~1370 (N-O, symmetric), ~1250 (C-O).
Synthetic Pathways and Key Transformations
The strategic importance of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate lies in the sequential or orthogonal functionalization of its nitro and ester groups. The following sections detail the key synthetic transformations, providing both the rationale and step-by-step protocols.
Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
The synthesis of the title compound can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial formation of the pyrazole ring followed by nitration.
Sources
Application Notes and Protocols: Ethyl 1,3-Dimethyl-4-Nitro-1H-Pyrazole-5-Carboxylate in Novel Drug Design
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] This guide focuses on a specific derivative, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, as a versatile starting point for novel drug discovery. We will explore its synthetic accessibility, outline strategies for its derivatization, and provide detailed protocols for leveraging this compound in the design of next-generation therapeutics, particularly in the realms of oncology, inflammation, and infectious diseases.
PART 1: CORE DIRECTIVE - A Strategic Overview
The intrinsic value of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate lies in its chemical architecture. The pyrazole core offers a stable, aromatic platform. The N-methyl groups can enhance metabolic stability. Crucially, the nitro and ethyl ester functionalities at positions 4 and 5, respectively, serve as versatile chemical handles for combinatorial library synthesis and targeted derivatization.
Key Structural Features and Their Implications in Drug Design:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, it is a bioisostere for other aromatic and heterocyclic systems, enabling scaffold hopping and interaction with a wide range of biological targets.[2]
-
4-Nitro Group: A strong electron-withdrawing group, it can be readily reduced to a primary amine. This amine is a critical gateway for introducing diverse functionalities via amide bond formation, sulfonylation, and other amine-based chemistries. Furthermore, nitroaromatic compounds themselves have a history as antimicrobial agents.[3]
-
5-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The ester itself can participate in hydrogen bonding with target proteins.
-
1,3-Dimethyl Substitution: N-methylation at position 1 blocks a potential site of metabolism, often improving the pharmacokinetic profile of the molecule. The C-3 methyl group can provide beneficial steric interactions within a target's binding pocket.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - From Scaffold to Lead Candidate
Our approach is grounded in leveraging the known biological activities of the pyrazole scaffold to guide the design of novel derivatives of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Therapeutic Hypotheses and Design Rationale
1. Kinase Inhibitors for Oncology
The pyrazole ring is a key component in numerous FDA-approved protein kinase inhibitors.[4][5] Many of these drugs, such as Crizotinib and Encorafenib, utilize a substituted pyrazole to form critical hydrogen bonds within the ATP-binding pocket of kinases.
Causality in Experimental Design: By reducing the nitro group of our starting material to an amine, we can then perform amide couplings with a variety of carboxylic acids to generate a library of compounds. The goal is to identify derivatives where the newly installed side chains can mimic the interactions of known kinase inhibitors, potentially leading to the discovery of novel inhibitors of kinases such as BRAF, CDKs, or others implicated in cancer.[1][6]
2. Anti-inflammatory Agents
Pyrazole derivatives are well-established as anti-inflammatory agents, with Celecoxib being a prime example of a selective COX-2 inhibitor.[7][8][9] The anti-inflammatory properties of pyrazoles are often attributed to their ability to fit into the active site of cyclooxygenase enzymes.
Causality in Experimental Design: The core pyrazole structure can be elaborated with aryl groups to mimic the diarylheterocycle motif of many COX-2 inhibitors. The functional handles on ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate provide the necessary points for synthetic elaboration to explore structure-activity relationships for COX-2 inhibition.
3. Antimicrobial Agents
The pyrazole nucleus is found in compounds with a broad spectrum of antimicrobial activities.[10][11] Additionally, nitro-aromatic compounds have a history of use as antibacterial and antiprotozoal agents.[3]
Causality in Experimental Design: The parent compound, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, and its simple derivatives can be directly screened for antimicrobial activity. The nitro group is a key pharmacophore in this context, and its reduction to an amine may modulate the spectrum of activity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol outlines a general and reliable method for the synthesis of the title compound.
Materials:
-
Ethyl acetoacetate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Methylhydrazine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ethanol
-
Toluene
Procedure:
-
Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A mixture of ethyl acetoacetate and DMF-DMA is heated, leading to the formation of the enamine intermediate.
-
Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: The enamine from the previous step is cyclized with methylhydrazine in a suitable solvent like ethanol.
-
Nitration: The ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is carefully added to a cold mixture of fuming nitric acid and concentrated sulfuric acid to introduce the nitro group at the 4-position. The reaction is then quenched on ice, and the product is isolated by filtration.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Diversified Amide Library
This protocol describes the reduction of the nitro group and subsequent amide coupling.
Materials:
-
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C)
-
A library of diverse carboxylic acids
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Reduction of the Nitro Group: The starting material is dissolved in a suitable solvent (e.g., ethanol for SnCl₂) and treated with the reducing agent to yield ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Amide Coupling: The resulting amine is dissolved in an anhydrous solvent, and a carboxylic acid from the library, the coupling reagent, and the base are added. The reaction is stirred at room temperature until completion.
-
Workup and Purification: The reaction mixture is worked up using standard extractive procedures, and the final products are purified by column chromatography or preparative HPLC.
Self-Validation: Each library member should be characterized by LC-MS to confirm its identity and purity.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: BRAF V600E)
This protocol provides a framework for screening the synthesized library against a specific kinase target.
Materials:
-
Recombinant BRAF V600E enzyme
-
MEK1 substrate
-
ATP
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
A commercial kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
A plate reader capable of detecting the assay signal (e.g., luminescence)
Procedure:
-
To the wells of a 384-well plate, add the BRAF V600E enzyme, the test compound at various concentrations, and the MEK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (typically 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the kinase assay kit according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC₅₀ values are determined by fitting the dose-response data to a suitable model.
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Encorafenib (Control) | BRAF V600E | 0.3 |
| Pyrazole Derivative 1 | BRAF V600E | >10,000 |
| Pyrazole Derivative 2 | BRAF V600E | 5,200 |
| Pyrazole Derivative 3 | BRAF V600E | 85 |
PART 3: VISUALIZATION & FORMATTING
Experimental Workflow
Caption: A generalized workflow for drug discovery using the pyrazole scaffold.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the MAPK pathway by a hypothetical pyrazole-based BRAF inhibitor.
References
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. International Journal of Health Sciences. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Publishing. Available at: [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available at: [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link]
-
(PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
-
Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]
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The Strategic Utility of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in Modern Agrochemical Synthesis
Introduction: The Pyrazole Core in Agrochemical Innovation
The pyrazole heterocycle is a cornerstone in the edifice of modern agrochemical research and development. Its unique electronic properties and versatile substitution patterns have enabled the creation of a diverse array of highly effective herbicides, insecticides, and fungicides.[1][2] This application note delves into the specific utility of a key intermediate, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate , as a pivotal building block in the synthesis of high-value agrochemicals. We will explore its synthesis, key transformations, and its role in the production of commercially significant compounds, providing detailed protocols and mechanistic insights for researchers and professionals in the field.
The strategic importance of this molecule lies in the latent functionality of its nitro group. While the pyrazole core provides the essential scaffold for biological activity, the nitro group at the 4-position acts as a versatile chemical handle. Through a straightforward reduction to an amino group, a new avenue for molecular elaboration is opened, leading to the synthesis of complex and highly active agrochemical products.[3] This guide will focus on the synthesis of the well-established herbicide, Pyrazosulfuron-ethyl, as a prime example of the synthetic utility of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 78208-68-1[4] |
Synthetic Workflow Overview
The overall synthetic strategy for utilizing ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in the synthesis of the herbicide Pyrazosulfuron-ethyl is a multi-step process. It begins with the construction of the pyrazole ring, followed by nitration, reduction of the nitro group, and finally, coupling with a sulfonylurea moiety.
Figure 1: Overall synthetic workflow from starting materials to the final herbicide, Pyrazosulfuron-ethyl.
Experimental Protocols
Part 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The construction of the pyrazole ring is achieved through a classical cyclocondensation reaction. This foundational step is crucial for establishing the core heterocyclic structure.
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. The addition of methylhydrazine to the β-ketoester initiates the condensation reaction. The acidic catalyst facilitates the dehydration and subsequent cyclization to form the pyrazole ring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acidic catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Part 2: Nitration of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The introduction of the nitro group at the C4 position of the pyrazole ring is a key functionalization step. This is typically achieved using a mixed acid nitration. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive site.[5]
Protocol 2: Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
!!! SAFETY WARNING !!! This reaction involves the use of strong acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, acid-resistant gloves, and a lab coat). The reaction should be cooled effectively, and the nitrating mixture should be prepared and handled with extreme caution.
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice-salt bath
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 to 0 °C using an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cold sulfuric acid with vigorous stirring. The temperature must be maintained below 5 °C during the addition to prevent uncontrolled exotherms. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]
-
In a separate flask, dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a minimal amount of concentrated sulfuric acid.
-
Cool this solution to 0 °C.
-
Slowly add the pyrazole solution to the pre-formed nitrating mixture dropwise, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the reaction and precipitate the product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation that unlocks the potential for further derivatization. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol 3: Synthesis of Ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate
!!! SAFETY WARNING !!! This procedure involves the use of hydrogen gas, which is highly flammable. The reaction must be conducted in a well-ventilated area, away from ignition sources, and using appropriate equipment for hydrogenation.
Materials:
-
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Maintain the reaction under a positive pressure of hydrogen (e.g., using a balloon) and stir vigorously at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. The use of Celite® ensures the complete removal of the fine palladium catalyst.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate. This product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Part 4: Synthesis of Pyrazosulfuron-ethyl
The final step in the synthesis of Pyrazosulfuron-ethyl involves the reaction of the amino-pyrazole intermediate with a sulfonyl isocyanate, which is typically generated in situ.
Protocol 4: Synthesis of Pyrazosulfuron-ethyl
!!! SAFETY WARNING !!! This reaction may involve the use of phosgene or a phosgene equivalent to generate the sulfonyl isocyanate. These reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Procedure Overview:
The synthesis of Pyrazosulfuron-ethyl from ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a multi-step process that is often proprietary to agrochemical manufacturers. However, the general chemical transformations are well-established in the literature.[3] The process can be conceptually broken down as follows:
-
Sulfonamide Formation: The amino group of ethyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is reacted with a suitable sulfonyl chloride, such as 2-(chlorosulfonyl)benzoic acid ethyl ester, in the presence of a base to form the corresponding sulfonamide.
-
Sulfonyl Isocyanate Formation: The sulfonamide is then converted into a sulfonyl isocyanate. This is often achieved by reacting the sulfonamide with phosgene or a phosgene substitute like triphosgene.
-
Coupling Reaction: The in situ generated sulfonyl isocyanate is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the sulfonylurea linkage, yielding Pyrazosulfuron-ethyl.
Due to the hazardous nature of the reagents and the complexity of the process, a detailed, step-by-step protocol for this final stage is beyond the scope of this general application note and should be developed and optimized under strict safety protocols by experienced chemists.
Application in Herbicide Synthesis: Pyrazosulfuron-ethyl
Mode of Action:
Pyrazosulfuron-ethyl is a systemic herbicide that belongs to the sulfonylurea class.[3][7] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, Pyrazosulfuron-ethyl disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds.[8]
Figure 2: Simplified mode of action of Pyrazosulfuron-ethyl.
Herbicidal Spectrum:
Pyrazosulfuron-ethyl is particularly effective for weed control in rice cultivation.[8][9] It exhibits broad-spectrum activity against many annual and perennial broadleaf weeds and sedges.[3]
Table of Weeds Controlled by Pyrazosulfuron-ethyl:
| Weed Type | Examples |
| Broadleaf Weeds | Monochoria vaginalis, Ludwigia prostrata, Rotala indica |
| Sedges | Cyperus difformis, Cyperus serotinus, Fimbristylis miliacea |
| Grasses | Effective against some grass species, often used in combination with other herbicides for broader grass control.[10] |
Safety and Handling
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate and its intermediates should be handled with care in a laboratory setting. A full Safety Data Sheet (SDS) should be consulted before use.
Pyrazosulfuron-ethyl:
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[11][12]
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. Avoid release to the environment.[13]
Conclusion
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward synthesis and the strategic placement of the nitro group allow for its efficient conversion into the corresponding amino-pyrazole, a key building block for sulfonylurea herbicides like Pyrazosulfuron-ethyl. The protocols and information provided in this application note offer a comprehensive guide for researchers and professionals engaged in the design and synthesis of novel crop protection agents, highlighting the enduring importance of pyrazole chemistry in addressing global food security challenges.
References
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AERU. (n.d.). Pyrazosulfuron-ethyl (Ref: NC 311). University of Hertfordshire. Retrieved from [Link]
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Coromandel. (n.d.). Pyrazosulfuron-Ethyl Technical. Retrieved from [Link]
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PubChem. (n.d.). Pyrazosulfuron-ethyl. National Center for Biotechnology Information. Retrieved from [Link]
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IOP Conference Series: Earth and Environmental Science. (2023). Effect of herbicide ethyl pyrazosulfuron 10% on weeds, growth and yield of ciherang cultivar lowland rice (Oryza sativa L.). IOP Conf. Ser.: Earth Environ. Sci. 1209 012030. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 147–169. Retrieved from [Link]
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MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules 2021, 26, 655. Retrieved from [Link]
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Journal of Pesticide Science. (1993). SELECTIVE MODE OF ACTION OF PYRAZOSULFURON-ETHYL AMONG RICE CULTIVARS AND CYPERUS SEROTINUS. Journal of Pesticide Science, 18(3), 215-221. Retrieved from [Link]
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Indofil Industries Limited. (2024). safety data sheet pyrazosulfuron ethyl 10% wp (killog). Retrieved from [Link]
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JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au 2022, 2, 12, 2736–2747. Retrieved from [Link]
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Nanoscale Advances. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Adv., 2024, 6, 6290-6302. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]
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European Patent Office. (n.d.). EP 3405031 B1 - AN IMPROVED HERBICIDAL FORMULATION. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
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PubMed. (2012). Persistence of pyrazosulfuron in rice-field and laboratory soil under Indian tropical conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Testing of Ethyl 1,3-Dimethyl-4-Nitro-1H-Pyrazole-5-Carboxylate
Authored by: Your Senior Application Scientist
Introduction: The Rationale for Cytotoxicity Profiling of Novel Pyrazole Derivatives
Pyrazole-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a nitro group and specific alkyl substitutions on the pyrazole ring, as seen in ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, can significantly modulate its biological effects.[4][5] Preliminary hazard data for structurally related nitro-pyrazole compounds suggest potential toxicity, underscoring the necessity for a thorough cytotoxic evaluation.[6]
These application notes provide a comprehensive framework for the in vitro assessment of the cytotoxic potential of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. The protocols outlined herein are designed to not only quantify the cytotoxic effects but also to elucidate the underlying mechanisms of cell death. This multi-faceted approach is crucial in the early stages of drug discovery and development to profile novel chemical entities.[7][8]
Part 1: Foundational Cytotoxicity Assessment
The initial phase of testing aims to determine the concentration-dependent effects of the compound on cell viability and proliferation. This is achieved through robust and widely accepted assays that measure key indicators of cellular health.
Cell Line Selection: A Critical First Step
The choice of cell lines is paramount for obtaining relevant and translatable data.[9] A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, allowing for an initial assessment of tumor-specific cytotoxicity.[10]
Recommended Cell Lines:
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A commonly used model for lung cancer.
-
HeLa (Cervical Cancer): A robust and widely used cancer cell line.[7]
-
-
Non-Cancerous Cell Line:
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured according to the supplier's recommendations to ensure reproducibility.[12] It is also crucial to perform regular mycoplasma testing and cell line authentication.[13]
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[15] Include vehicle-only controls (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16][17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[18]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[19] This provides a direct measure of cell lysis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[21]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential is established, the next step is to investigate the mode of action. This involves determining whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) and exploring potential upstream signaling pathways.
Apoptosis vs. Necrosis: A Fundamental Distinction
Apoptosis is a controlled process characterized by specific morphological and biochemical events, including caspase activation.[22] In contrast, necrosis is a passive process resulting from acute cellular injury. Distinguishing between these two pathways is a critical aspect of toxicological profiling.[23]
Caspase-3/7 Activity Assay: A Hallmark of Apoptosis
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[24] Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring their activity.[25]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[26]
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[26]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[26]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to account for differences in cell number.
Reactive Oxygen Species (ROS) Assay: Investigating Oxidative Stress
Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[27][28] The intracellular accumulation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[28]
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.
-
Probe Loading: Remove the treatment medium and incubate the cells with a medium containing the H₂DCFDA probe.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash: Gently wash the cells with a buffered saline solution to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated and positive control (e.g., hydrogen peroxide-treated) cells.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of IC₅₀ Values for Ethyl 1,3-Dimethyl-4-Nitro-1H-Pyrazole-5-Carboxylate
| Cell Line | Incubation Time (h) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |
| MCF-7 | 24 | ||
| 48 | |||
| 72 | |||
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| HeLa | 24 | ||
| 48 | |||
| 72 | |||
| HEK293 | 24 | ||
| 48 | |||
| 72 |
Table 2: Mechanistic Assay Results
| Cell Line | Treatment Concentration (µM) | Caspase-3/7 Activation (Fold Change) | Intracellular ROS (Fold Change) |
| MCF-7 | IC₅₀ | ||
| ½ IC₅₀ | |||
| A549 | IC₅₀ | ||
| ½ IC₅₀ |
Visualizing Experimental Workflows and Pathways
Experimental Workflow Diagram
Caption: A streamlined workflow for the in vitro cytotoxicity assessment of novel compounds.
Potential Cytotoxicity Pathway
Caption: A putative signaling pathway for compound-induced cytotoxicity.
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Reactive Oxygen Species, 1-22. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Leist, M., et al. (2018). Cell type selection for toxicity testing. EXCLI Journal, 17, 1147-1151. [Link]
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Wang, R., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(15), 2728. [Link]
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- 28. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Nitropyrazole Synthesis
Welcome to the technical support center for nitropyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize nitrated pyrazole derivatives. Nitropyrazoles are crucial intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to energetic materials.[1] However, their synthesis can present several challenges, including issues with regioselectivity, reaction control, and product purification.
This document provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only troubleshoot problems but also to proactively optimize your reaction conditions for higher yields, better selectivity, and safer laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitropyrazoles?
The most prevalent methods for synthesizing nitropyrazoles involve the direct nitration of a pyrazole ring using a suitable nitrating agent.[2] The two primary approaches are:
-
Direct C-Nitration: This involves the use of strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄), to directly introduce a nitro group onto the pyrazole ring, typically at the 4-position.[3]
-
N-Nitration followed by Rearrangement: This two-step method first involves the formation of an N-nitropyrazole intermediate using a milder nitrating agent like a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O).[4] This intermediate is then subjected to thermal or acid-catalyzed rearrangement to yield the C-nitropyrazole, often the 3-nitro isomer.[2]
Q2: Which factors primarily influence the regioselectivity of pyrazole nitration?
The position of the nitro group on the pyrazole ring is determined by a combination of electronic effects, steric hindrance, and reaction conditions.[5]
-
Electronic Effects: The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most electron-rich and thus most susceptible to electrophilic attack.[5] Electron-withdrawing substituents on the ring can deactivate it, making nitration more challenging.[1]
-
Steric Hindrance: Bulky substituents on the pyrazole ring or at the N1 position can sterically hinder attack at adjacent positions, thereby favoring substitution at the less hindered C4 position.[5]
-
Reaction Conditions: The choice of nitrating agent and the acidity of the medium are critical. Strongly acidic conditions (e.g., HNO₃/H₂SO₄) protonate the pyrazole ring, forming a less reactive pyrazolium ion and favoring C4 nitration.[5] Milder conditions, such as acetyl nitrate, can lead to the formation of an N-nitropyrazole intermediate, which can then rearrange.[2]
Q3: What are the main safety concerns when synthesizing nitropyrazoles?
The synthesis of nitropyrazoles involves handling strong acids, potent nitrating agents, and potentially explosive products. Therefore, stringent safety protocols are essential.[6]
-
Handling Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.[7][8] Work in a well-ventilated fume hood.
-
Exothermic Reactions: Nitration reactions are often highly exothermic. It is crucial to control the rate of addition of reagents and to maintain the recommended reaction temperature using an ice bath or other cooling methods.
-
Energetic Products: Many nitropyrazole derivatives are energetic materials and can be sensitive to heat, shock, or friction.[6] It is advisable to synthesize them in small quantities initially.[6]
-
Quenching: After the reaction is complete, the reaction mixture must be quenched carefully, typically by pouring it onto crushed ice, to dissipate heat and dilute the strong acids.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of nitropyrazoles.
Problem 1: Low or No Yield of the Desired Nitropyrazole
Q: I have followed a standard nitration protocol, but my yield is very low, or I have only recovered the starting material. What could be the issue?
A: Several factors could contribute to a low or nonexistent yield. Let's break down the possibilities:
-
Insufficiently Strong Nitrating Agent: If you are attempting a direct C-nitration, particularly on a pyrazole with electron-withdrawing groups, your nitrating agent may not be potent enough.
-
Solution: Consider using a stronger nitrating system. For example, if you are using nitric acid in acetic anhydride, switching to a mixture of fuming nitric acid and fuming sulfuric acid might be necessary.[3]
-
-
Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed, consider gradually increasing the temperature, but do so with caution, ensuring it does not exceed the recommended limits for your specific reaction.
-
-
Decomposition of the Product: Nitropyrazoles can be unstable under harsh reaction conditions.
-
Solution: Ensure that the reaction time is not excessively long and that the temperature is strictly controlled. Once the reaction is complete, proceed with the work-up promptly.
-
-
Inefficient Work-up: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is adjusted correctly during work-up to precipitate or extract the product effectively. Nitropyrazoles can have varying solubility depending on their structure and the pH of the aqueous phase.
-
Problem 2: Formation of Multiple Isomers
Q: My reaction has produced a mixture of 3-nitro and 4-nitropyrazole isomers. How can I improve the selectivity, and how can I separate the isomers?
A: The formation of isomeric mixtures is a common challenge in pyrazole nitration.
-
Improving Regioselectivity:
-
To favor the 4-nitro isomer: Employ strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids. The protonation of the pyrazole ring deactivates the C3 and C5 positions, directing the electrophilic attack to the C4 position.[5]
-
To favor the 3-nitro isomer: Use a two-step approach involving the formation of N-nitropyrazole with a milder nitrating agent (e.g., HNO₃ in acetic anhydride) followed by thermal rearrangement.[2] The choice of solvent for the rearrangement is critical; for instance, benzonitrile is often preferred over anisole or n-octanol to avoid long reaction times and poor product quality.[1]
-
-
Separating Isomers:
-
Column Chromatography: This is the most common method for separating isomers. The choice of solvent system will depend on the polarity of your specific nitropyrazoles. A gradient elution from a nonpolar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be an effective separation technique. Experiment with different solvents to find one that selectively dissolves one isomer while leaving the other as a solid.
-
Problem 3: Formation of Dinitrated or Other Byproducts
Q: I am observing the formation of dinitrated pyrazoles and other unidentified byproducts in my reaction mixture. How can I minimize these?
A: The formation of over-nitrated products and other byproducts is typically due to overly harsh reaction conditions.
-
Control the Stoichiometry: Use the correct molar ratio of the nitrating agent to the pyrazole substrate. An excess of the nitrating agent can lead to multiple nitrations.
-
Maintain Low Temperatures: Over-nitration is more likely to occur at higher temperatures. Ensure that the reaction is adequately cooled throughout the addition of the nitrating agent and for the duration of the reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material has been consumed and the desired product has formed, quench the reaction to prevent further reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4-nitropyrazole and 3-nitropyrazole.
Protocol 1: One-Pot, Two-Step Synthesis of 4-Nitropyrazole[3]
This method involves the formation of pyrazole sulfate followed by direct nitration.
-
Preparation of Pyrazole Sulfate:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add pyrazole (1 equivalent) to concentrated sulfuric acid (H₂SO₄).
-
Stir the mixture until the pyrazole is completely dissolved.
-
-
Nitration:
-
Prepare a nitrating mixture of fuming nitric acid (HNO₃, 98%) and fuming sulfuric acid (H₂SO₄, 20% SO₃).
-
Cool the nitrating mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the pyrazole sulfate solution, ensuring the temperature is maintained below 10-15°C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement[2][4]
This protocol involves the formation of N-nitropyrazole followed by thermal rearrangement.
-
Synthesis of N-Nitropyrazole:
-
In a flask cooled in an ice-salt bath, add acetic anhydride (Ac₂O).
-
Slowly add concentrated nitric acid (HNO₃) dropwise while maintaining the temperature below 5°C.
-
In a separate flask, dissolve pyrazole in acetic acid.
-
Add the pyrazole solution dropwise to the cold nitrating mixture, keeping the temperature below 10°C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-nitropyrazole.
-
-
Thermal Rearrangement to 3-Nitropyrazole:
-
Caution: N-nitropyrazole can be unstable and should be handled with care.
-
In a suitable high-boiling solvent such as benzonitrile, dissolve the crude N-nitropyrazole.[1]
-
Heat the solution to approximately 140-150°C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
Once the rearrangement is complete, cool the reaction mixture.
-
The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure followed by purification by column chromatography or recrystallization.
-
Data Presentation
The choice of nitrating agent and reaction conditions significantly impacts the outcome of the reaction. The following table summarizes typical conditions for achieving different nitropyrazole isomers.
| Target Product | Starting Material | Nitrating System | Typical Conditions | Key Considerations |
| 4-Nitropyrazole | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 0-15°C, 1-2 hours | Strongly acidic conditions favor C4 nitration.[3] |
| 3-Nitropyrazole | Pyrazole | 1. HNO₃ / Ac₂O 2. Heat | 1. 0-10°C 2. ~140-150°C in a high-boiling solvent | Two-step process via an N-nitropyrazole intermediate.[2] |
| 3,4-Dinitropyrazole | 3-Nitropyrazole | HNO₃ / H₂SO₄ | 55-60°C, 1 hour | Requires more forcing conditions than mononitration.[9] |
Visualizations
General Mechanism of Pyrazole Nitration
The following diagram illustrates the two main pathways for the synthesis of mononitropyrazoles.
Caption: Reaction pathways for nitropyrazole synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a decision-making process for troubleshooting low-yield nitration reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
-
Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Center for Biotechnology Information. Available at: [Link]
-
Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. ResearchGate. Available at: [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Nitropyrazoles. ResearchGate. Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Establishing the structure of isomeric nitropyrazole. ResearchGate. Available at: [Link]
-
On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][6] sigmatropic nitro migration. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 3, 5-dinitropyrazole. ResearchGate. Available at: [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]
-
On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][6] sigmatropic nitro migration. Journal of Organic Chemistry. Available at: [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]
-
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
Struggling with the purification of a nitroaldol product. Reddit. Available at: [Link]
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
stability issues of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in solution
Technical Support Center: Ethyl 1,3-Dimethyl-4-Nitro-1H-Pyrazole-5-Carboxylate
Welcome to the technical support center for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. As a key intermediate in various synthetic pathways, ensuring its integrity is paramount for reproducible and reliable experimental outcomes.
Troubleshooting Guide: Stability Issues in Solution
Researchers may encounter several challenges related to the stability of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate during their experiments. This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols.
My solution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is showing a decrease in purity over time. What are the likely causes?
A decrease in the purity of your stock or working solutions is often attributable to chemical degradation. The primary suspects for a molecule with the structural features of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate—namely an ester linkage and a nitro-substituted aromatic ring—are hydrolysis and photodegradation.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions, which would yield the corresponding carboxylic acid (1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid) and ethanol. While pyrazoles are generally stable, extreme pH can catalyze the degradation of substituents.[1][2]
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, especially UV radiation.[3][4] Exposure to ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: Although pyrazole rings are generally thermally stable, prolonged exposure to elevated temperatures can accelerate degradation reactions.[5]
To diagnose the issue, a systematic approach is recommended. The following workflow can help you identify the root cause of the instability.
Caption: Troubleshooting workflow for decreased purity.
I've noticed a color change in my solution. Is this indicative of degradation?
Yes, a change in the color of your solution, often to a yellowish or brownish hue, can be a visual indicator of degradation. Nitroaromatic compounds can form colored byproducts upon degradation, particularly through photolytic pathways.[3][4]
Causality: The nitro group (-NO2) is an electrophilic substituent that can be involved in complex photochemical reactions. Upon absorption of light energy, the molecule can be excited, leading to reactions that may alter the chromophore and result in a visible color change.
Recommended Action:
-
Protect from Light: Immediately protect your stock and working solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
-
Analytical Verification: Do not rely solely on visual inspection. A change in color should be correlated with analytical data. Use a stability-indicating method, such as HPLC-UV, to confirm the loss of the parent compound and the appearance of new peaks corresponding to degradation products.
My experimental results are inconsistent. Could the stability of my compound in the assay buffer be the problem?
Inconsistent experimental results are a common consequence of using a degrading compound. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological or chemical effects.
Causality: The stability of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can be highly dependent on the composition of your assay buffer. Key factors include:
-
pH: As previously mentioned, the ester can hydrolyze under acidic or basic conditions. A study on the related compound pyrazosulfuron-ethyl showed significantly faster degradation at pH 4 compared to neutral or alkaline pH.[1][2]
-
Buffer Components: Certain buffer components can catalyze degradation. For example, nucleophilic species in the buffer could potentially react with the ester.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures will exacerbate any underlying instability.
Experimental Protocol for Assessing In-Assay Stability:
-
Prepare a stock solution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate in an appropriate organic solvent (e.g., DMSO).
-
Spike the compound into your assay buffer at the final working concentration.
-
Incubate the solution under the exact conditions of your experiment (temperature, light exposure, duration).
-
Take aliquots at various time points (e.g., t=0, 1h, 4h, 24h).
-
Analyze the aliquots immediately by a validated HPLC method to quantify the remaining parent compound.
-
Plot the concentration of the parent compound versus time to determine the degradation rate. A loss of more than 5-10% over the experimental duration may indicate a significant stability issue.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer pH | 4.0 | 7.4 | 9.0 |
| Temperature | 37°C | 37°C | 37°C |
| % Degradation (24h) | Hypothetical ~25% | Hypothetical <5% | Hypothetical ~10% |
| Caption: Hypothetical stability data in different pH buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate?
For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents will minimize the risk of hydrolysis.
Q2: How should I store my stock solutions?
Based on general best practices for similar compounds, stock solutions should be stored under the following conditions:[6]
-
Temperature: -20°C or -80°C for long-term storage.
-
Light: Protected from light in amber vials or foil-wrapped containers.
-
Atmosphere: Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, although this is a secondary concern compared to hydrolysis and photolysis.
Q3: What are the likely degradation products I might observe?
-
Hydrolysis Product: 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid. This would be formed by the cleavage of the ethyl ester bond.
-
Photodegradation Products: Photolysis of nitroaromatic compounds can lead to a variety of products, including the reduction of the nitro group to a nitroso or amino group, or ring-opening products.[3][4]
Caption: Potential degradation pathways.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[7][8]
-
Methodology: A reverse-phase HPLC method (e.g., using a C18 column) with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
-
Detection: The pyrazole ring and nitro group provide strong UV absorbance, making UV detection (e.g., at 254 nm or a wavelength of maximum absorbance) highly sensitive.
-
Validation: The method should be validated to ensure it can separate the parent compound from its potential degradation products and any impurities. This is often achieved through forced degradation studies.[9][10]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10465354, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]
-
Lesiv, D., et al. (2021). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Retrieved from [Link]
-
Lipczynska-Kochany, E. (1999). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Retrieved from [Link]
-
Singh, S. B., & Singh, N. (n.d.). Effect of pH on the degradation behaviour of pyrazosulfuron ethyl in water. ResearchGate. Retrieved from [Link]
-
El-Abadelah, M. M., et al. (2005). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2017). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Gualtieri, F., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. Retrieved from [Link]
-
Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. Retrieved from [Link]
-
Singh, S. B., & Singh, N. (2013). Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. PubMed. Retrieved from [Link]
-
von Sonntag, J., et al. (2022). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Lipczynska-Kochany, E., & Iwamato, T. (1994). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]
-
Shinde, S. S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Sources
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- 2. Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. sepscience.com [sepscience.com]
- 9. ajrconline.org [ajrconline.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Scaling the Production of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis and scale-up of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the critical nuances of reaction control, impurity profiling, and safety management inherent in scaling up this multi-step synthesis, with a particular focus on the challenging nitration stage.
Section 1: Synthesis Strategy and Workflow
The production of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is most efficiently approached via a two-step sequence: initial formation of the pyrazole core followed by electrophilic nitration. This strategy isolates the most hazardous step and allows for purification of the intermediate, ensuring a clean substrate for the final transformation.
The foundational reaction for forming the pyrazole ring is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] Following ring formation, the electron-rich pyrazole undergoes electrophilic substitution, preferentially at the C4 position, to install the nitro group.[2]
Caption: Overall synthetic workflow for the target molecule.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.
Issue 1: Low Yield or Stalled Reaction during Nitration
Question: My nitration reaction is giving a low yield of the desired product, and HPLC analysis shows a significant amount of unreacted starting material even after extended reaction times. What's going wrong?
Answer: This issue typically points to three potential root causes: insufficient nitrating species, poor mass transfer, or incorrect temperature.
-
Causality: The active electrophile in mixed-acid nitration is the nitronium ion (NO₂⁺). Its formation is temperature and concentration-dependent. If the temperature is too low or the acid mixture is not potent enough (e.g., due to water contamination), the concentration of NO₂⁺ will be insufficient for complete conversion. On scale-up, poor mixing can create localized zones where the pyrazole substrate is not encountering the nitronium ion, effectively stalling the reaction in those areas.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure you are using concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water content is the enemy of an efficient nitration.
-
Optimize Temperature: While low temperatures are crucial for safety, a temperature that is too low (< -5 °C) can significantly slow the reaction rate. Conduct small-scale trials to find the optimal balance between reaction rate and safety, often in the 0-5 °C range.
-
Improve Agitation: On a larger scale, ensure the reactor's overhead stirrer is creating a sufficient vortex to guarantee homogenous mixing of the organic substrate phase with the dense acid phase. Baffles within the reactor can significantly improve mixing efficiency.
-
Controlled Addition: Add the pyrazole substrate slowly and sub-surface into the vigorously stirred acid mixture. This ensures immediate dispersion and reaction, preventing accumulation.
-
Issue 2: Formation of Impurities, Particularly Di-nitrated or Oxidized Byproducts
Question: My final product is contaminated with a persistent impurity that has a higher molecular weight. I suspect it's an over-nitrated or oxidized species. How can I prevent its formation?
Answer: The formation of such byproducts is a classic sign of overly harsh reaction conditions. The pyrazole ring, while aromatic, can be susceptible to oxidation or a second nitration under forcing conditions.
-
Causality: The nitro group is deactivating, making a second nitration difficult. However, at elevated temperatures or with highly potent nitrating agents (e.g., oleum/HNO₃), dinitration can occur. More commonly, the methyl group at the C3 position or the pyrazole ring itself can be oxidized by the strong nitric acid, leading to undesired byproducts. These issues are exacerbated by poor temperature control, where localized "hot spots" in the reactor can drive these side reactions.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter.[3][4] Use a jacketed reactor with a reliable chiller unit. The internal temperature must be monitored continuously, not just the jacket temperature. An exotherm is a direct indicator of a potential runaway and impurity formation.
-
Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess provides no benefit to the primary reaction but increases the risk of side reactions.
-
Alternative Nitrating Agents: Consider using a milder nitrating agent like a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O).[5] This system generates acetyl nitrate, a less aggressive nitrating species, which can provide higher selectivity. However, this mixture must be prepared and handled with extreme care as it can be detonable.
-
Reverse Addition: Add the nitrating agent to a solution of the pyrazole in a suitable solvent (if one can be found that is stable to the conditions). This keeps the concentration of the nitrating agent low throughout the reaction, often suppressing side reactions.
-
Caption: Decision workflow for troubleshooting nitration impurities.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling this process? A1: The two main concerns are the nitration exotherm and the thermal stability of the final product. Nitrated heterocyclic compounds can be energetic materials.[5]
-
Runaway Reaction: Nitrations are highly exothermic. A failure in cooling or an addition rate that is too fast can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure. All scale-up operations must be preceded by a thorough safety assessment, including reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the thermal profile.
-
Product Stability: The final nitrated product should be tested for thermal stability using DSC.[3] This will determine its decomposition temperature and energy release, informing safe handling and storage procedures. Avoid isolating large quantities of the product until this data is available. Standard precautions for energetic compounds, such as avoiding shock, friction, and static discharge, should be considered.
Q2: My initial pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the 1,3-dimethyl-5-carboxylate isomer? A2: Regioselectivity in Knorr-type syntheses is dictated by the differential reactivity of the two carbonyls in the β-dicarbonyl starting material and the two nitrogens in the substituted hydrazine.[2] To favor the desired isomer, you should use a β-dicarbonyl compound where the carbonyl destined to become C5 is more electrophilic. Condensing methylhydrazine with ethyl 2,4-dioxopentanoate is a common strategy. The more nucleophilic substituted nitrogen of methylhydrazine will preferentially attack the more reactive ketone, leading to the desired 1,3-dimethyl substitution pattern. Running the reaction under acidic conditions can sometimes improve selectivity.
Q3: What are the recommended analytical methods for in-process control (IPC) and final product release? A3:
-
IPC: High-Performance Liquid Chromatography (HPLC) with a UV detector is the ideal tool. It can be used to monitor the disappearance of the starting material and the appearance of the product, as well as detect any impurities in real-time. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
-
Final Product QC:
-
Identity: ¹H and ¹³C NMR spectroscopy to confirm the structure and isomeric purity.
-
Purity: HPLC for quantitative purity assessment (e.g., >98% area).
-
Residual Solvents: Gas Chromatography (GC) if volatile organic solvents are used in the final purification steps.
-
Structure Confirmation: High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
Q4: Can I use a different N-methylation strategy instead of starting with methylhydrazine? A4: Yes, it is possible to synthesize the ethyl 3-methyl-1H-pyrazole-5-carboxylate first and then perform an N-methylation. However, this adds a step and can lead to a mixture of N1 and N2 methylated isomers. If this route is chosen, safer methylating agents like dimethyl carbonate with a suitable base (e.g., NaH) are preferable to highly toxic and carcinogenic reagents like dimethyl sulfate or methyl iodide.[6] For process efficiency and regiocontrol, using methylhydrazine in the initial cyclization is generally the superior strategy.
Section 4: Key Protocols & Data
Experimental Protocol: Lab-Scale Nitration (Illustrative)
WARNING: This procedure involves highly corrosive and reactive materials. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. A blast shield is highly recommended.
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 mL per 1.0 g of substrate).
-
Cooling: Cool the flask in an ice-salt or acetone/dry ice bath to an internal temperature of -5 to 0 °C.
-
Nitrating Mixture: While maintaining the low temperature, slowly add fuming nitric acid (HNO₃, >90%, 1.1 equivalents) to the sulfuric acid via the dropping funnel.
-
Substrate Addition: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a minimal amount of concentrated H₂SO₄. Add this solution dropwise to the nitrating mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring completion by TLC or HPLC.
-
Quenching: In a separate beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and will release corrosive fumes.
-
Isolation: The product may precipitate as a solid or oil. If solid, filter, wash thoroughly with cold water until the washings are neutral (pH paper), and then with a cold, dilute sodium bicarbonate solution, followed again by water. Dry under vacuum. If an oil, extract with a suitable solvent like dichloromethane or ethyl acetate, wash the organic layer as described, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Data Table: Critical Parameters for Scale-Up
| Parameter | Lab-Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Reactor Type | Round-bottom flask | Jacketed glass-lined or Hastelloy reactor | Material must be resistant to strong acids. Jacketing is essential for temperature control. |
| Temperature | 0 to 5 °C | 0 to 5 °C (monitor closely) | Critical for safety and selectivity. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. |
| Addition Time | 30-60 minutes | 2-5 hours (via pump) | Slow, controlled addition is paramount to allow the cooling system to manage the exotherm. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (baffled reactor) | Ensures homogeneity and efficient heat transfer. Prevents localized hot spots. |
| Quenching | Pouring onto ice | Reverse addition: slowly pump reaction mixture into a large volume of agitated, chilled water/ice. | HIGHLY HAZARDOUS. Reverse addition provides better control over the quenching exotherm. |
References
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
El-faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Available at: [Link]
-
Zhang, J., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
-
Ben-M'barek, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4769. Available at: [Link]
-
Husain, A., et al. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
-
Zhang, J., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of Ethyl 1,3-Dimethyl-4-Nitro-1H-Pyrazole-5-Carboxylate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate. Drawing upon established chemical principles and field-proven insights, this document offers a structured approach to identifying and resolving purity-related challenges encountered during its synthesis and purification.
I. Understanding the Chemistry: Synthesis and Potential Impurities
A robust purification strategy begins with a thorough understanding of the synthetic route and the potential for impurity formation. The synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can be conceptualized as a two-stage process: the formation of the pyrazole core followed by nitration.
A. Synthesis of the Pyrazole Precursor
The precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is typically synthesized via a condensation reaction. A common method involves the reaction of diethyl oxalate and acetone in the presence of a base like sodium ethoxide, followed by cyclization with methylhydrazine.[1]
Caption: Synthesis of the pyrazole precursor.
B. Nitration of the Pyrazole Core
The final product is obtained by the nitration of the pyrazole precursor, typically using a mixture of nitric acid and sulfuric acid.[2]
Caption: Nitration of the pyrazole precursor.
C. Common Impurities
Based on this synthetic pathway, a range of impurities may be present in the crude product. Understanding these is critical for developing an effective purification strategy.
| Impurity Class | Potential Impurities | Origin |
| Unreacted Starting Materials | Diethyl oxalate, Acetone, Methylhydrazine | Incomplete reaction during precursor synthesis. |
| Precursor-Related Impurities | Ethyl 1-methyl-1H-pyrazole-5-carboxylate, Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Incomplete methylation or side reactions. |
| Nitration-Related Impurities | Isomeric nitro-pyrazoles (e.g., 5-nitro isomer), Dinitrated pyrazoles | Non-regioselective nitration or over-nitration. |
| Degradation Products | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Hydrolysis of the ethyl ester under acidic nitrating conditions. |
| Polymeric or colored byproducts | Thermal decomposition or side reactions. |
II. Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I obtain a solid product?
A1: An oily or dark-colored crude product often indicates the presence of unreacted starting materials, solvent residues, and polymeric impurities. A preliminary work-up is essential before attempting crystallization or chromatography.
Protocol: Liquid-Liquid Extraction
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any residual acids.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain a more refined solid or semi-solid.
Q2: I'm having difficulty crystallizing the product. What solvents should I try?
A2: The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, a range of solvents and solvent systems can be effective.[3][4][5]
Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise while gently heating and agitating until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent or solvent mixture yields well-formed crystals.
| Solvent/System | Polarity | Comments |
| Ethanol | Polar Protic | Often a good starting point for pyrazole derivatives. |
| Methanol | Polar Protic | Similar to ethanol, but may have different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a wide range of organic compounds. |
| Isopropanol | Polar Protic | Can be a good alternative to ethanol. |
| Toluene | Nonpolar | Can be used in a solvent system with a more polar solvent. |
| Hexane/Ethyl Acetate | Mixture | A common nonpolar/polar mixture for inducing crystallization. |
| Dichloromethane/Hexane | Mixture | Another effective nonpolar/polar solvent system. |
Q3: My product appears pure by TLC, but the melting point is broad. What could be the issue?
A3: A broad melting point range is a classic indicator of impurities, even if they are not readily apparent by thin-layer chromatography (TLC). Isomeric impurities or those with very similar polarities to your product may co-elute on a TLC plate.
Troubleshooting Steps:
-
Vary the TLC Mobile Phase: Experiment with different solvent systems for your TLC analysis to try and resolve the impurities. A mixture of hexane and ethyl acetate is a good starting point.[6]
-
Consider Column Chromatography: If you cannot resolve the impurities by recrystallization, column chromatography is the next logical step.[6]
-
Acid Addition Salt Formation: For stubborn impurities, consider converting your pyrazole into an acid addition salt (e.g., with hydrochloric or sulfuric acid), which can then be crystallized to a high purity. The free base can be regenerated by treatment with a mild base.[3]
Q4: I am seeing multiple spots on my TLC after nitration. How can I separate the desired product?
A4: The presence of multiple spots after nitration likely indicates the formation of isomers or over-nitrated byproducts. Column chromatography is the most effective technique for separating these types of mixtures.
Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a nonpolar solvent like hexane is recommended.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elute the Column: Begin eluting with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect and Analyze Fractions: Collect small fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for Flash Column Chromatography.
Q5: I suspect the ester group is hydrolyzing during purification. How can I prevent this?
A5: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid. This is a common issue when using strong acids for nitration.
Preventative Measures:
-
Neutralize Promptly: After the nitration reaction, it is crucial to quench the reaction mixture by pouring it onto ice and then neutralizing the acid with a base such as sodium bicarbonate.
-
Avoid Strong Bases: During work-up and purification, use mild bases like sodium bicarbonate for washes instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Ensure that all solvents used for chromatography and recrystallization are dry to minimize the risk of hydrolysis.
III. Quality Control and Purity Assessment
To ensure the final product meets the required specifications, a combination of analytical techniques should be employed.
| Technique | Purpose | Typical Observations |
| Thin-Layer Chromatography (TLC) | Rapid purity assessment and monitoring of reactions/chromatography. | A single, well-defined spot is indicative of high purity.[6] |
| Melting Point Analysis | Determination of purity and identity. | A sharp melting point range (typically < 2 °C) suggests high purity.[4] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and detection of impurities. | 1H and 13C NMR spectra should be clean and match the expected structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Can be used to detect and identify low-level impurities.[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Provides a precise measurement of the product's purity. |
IV. Safety Precautions
-
Nitrating agents are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The nitration reaction is exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Nitro compounds can be thermally sensitive. Avoid excessive heating during purification.
V. References
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Available from:
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. Available from:
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
Pharmaffiliates. 5744-40-1| Chemical Name : Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Available from:
-
ResearchGate. Direct nitration of five membered heterocycles. Available from: [Link]
-
SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available from: [Link]
Sources
- 1. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Nitropyrazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Nitropyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The introduction of a nitro group onto this versatile heterocycle profoundly influences its physicochemical properties and biological activity. The strong electron-withdrawing nature of the nitro group can modulate the pKa of the pyrazole ring, enhance binding interactions with biological targets, and in some cases, serve as a handle for further functionalization.[3][4] This guide will dissect the nuanced relationship between the structure of nitropyrazole compounds and their therapeutic potential.
I. Anticancer Activity of Nitropyrazole Compounds
Nitropyrazole derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit various cancer cell lines.[1][5] The cytotoxic effects are often linked to the inhibition of key cellular targets such as protein kinases.[6][7]
Structure-Activity Relationship Insights
The position of the nitro group on the pyrazole ring, as well as the nature of other substituents, plays a critical role in determining the anticancer potency and selectivity.
-
Influence of the Nitro Group Position: While direct comparative studies on positional isomers are limited, available data suggests that the location of the nitro group can significantly impact activity. For instance, a study on nitropyrazole-derived energetic materials highlighted the differential cytotoxic effects of 1,3-dinitropyrazole and 3,4,5-trinitropyrazole across various cell lines.[8]
-
Role of Other Substituents: The anticancer activity of nitropyrazoles is significantly influenced by the nature of substituents at other positions of the pyrazole ring. For example, the presence of bulky aromatic groups can enhance interactions with the active sites of target proteins.[9] In some benzofuran derivatives, a nitro group was found to boost activity by affecting the melting temperature of DNA in cancer cells.[10]
Comparative Cytotoxicity Data
The following table summarizes the anticancer activity of selected nitropyrazole derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and cell lines used.
| Compound ID/Reference | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7a | Benzofuran derivative with a nitro group | Ehrlich Ascites Carcinoma (EAC) | Not specified (significantly boosted activity) | [10] |
| 1,3-Dinitropyrazole | 1,3-Dinitropyrazole | BALB/3T3, CHO-K1, L5178Y | Potent cytotoxicity observed | [8] |
| 3,4,5-Trinitropyrazole | 3,4,5-Trinitropyrazole | BALB/3T3, CHO-K1, L5178Y | Potent cytotoxicity observed | [8] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[8][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add the compound solutions (typically 10 µL of a 10x solution) to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
II. Antimicrobial Activity of Nitropyrazole Compounds
Nitropyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][15][16] The nitro group can enhance the antimicrobial efficacy through various mechanisms, including improved cellular uptake and interaction with microbial targets.[4]
Structure-Activity Relationship Insights
The antimicrobial spectrum and potency of nitropyrazoles are dictated by their structural features.
-
Impact of the Nitro Group: The presence and position of the nitro group are crucial for antimicrobial activity. Studies on nitropyrrole derivatives have shown that the presence of nitro groups, particularly at specific positions, enhances antibacterial activity, possibly due to increased lipophilicity and better membrane interaction.[4] For some pyranopyrazole derivatives, it has been suggested that the inclusion of nitro substituents could increase their antimicrobial activity.[17]
-
Influence of Other Substituents: The type of substituents on the pyrazole ring and any attached functionalities can significantly modulate the antimicrobial profile. For instance, in a series of pyrazole derivatives, those with a free carbothiohydrazide moiety and electron-donating groups on an aromatic ring showed enhanced activity.[15] Another study found that chloro and bromo substituents increased antimicrobial activity due to their lipophilic properties.[18]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitropyrazole and related pyrazole derivatives against various microbial strains. As with anticancer data, caution should be exercised when comparing values from different studies.
| Compound ID/Reference | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarbothioamide | Escherichia coli | 0.25 | [15] |
| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [15] |
| Compound 2 | N'-(1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide | Aspergillus niger | 1 | [1] |
| Compound 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various fungi | 2.9 - 7.8 | [16] |
| Compound 21a | 4-(2-(p-tolyl) hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various bacteria | 62.5 - 125 | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the nitropyrazole compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation of Microtiter Plate:
-
Inoculate each well containing the antimicrobial dilutions with the standardized microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Anti-inflammatory Activity of Nitropyrazole Compounds
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[2][22] The incorporation of a nitro group can modulate the anti-inflammatory activity and selectivity of these compounds.[1]
Structure-Activity Relationship Insights
The anti-inflammatory effects of nitropyrazoles are closely linked to their ability to inhibit key enzymes in the inflammatory cascade, such as COX-1 and COX-2.
-
COX-2 Selectivity: The design of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition. The SAR of pyrazole-based COX-2 inhibitors often involves a diarylheterocycle scaffold, where one of the aryl rings bears a sulfone or sulfonamide moiety that interacts with a specific side pocket in the COX-2 active site.[4][6] The substitution pattern on the pyrazole ring and the nature of the aryl groups are critical for achieving high COX-2 selectivity.
-
Influence of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyrazole core and its substituents, thereby affecting the binding affinity and selectivity for COX enzymes. In a study of pyrazolo[1,5-a]quinazolines, the introduction of a nitro group resulted in the maintenance or a slight increase in anti-inflammatory activity.[23]
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX inhibitory activity of selected pyrazole derivatives.
| Compound/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [22] |
| Compound 13b | >100 | 4.81 | >20.8 | [23] |
| Compound 13a | >100 | 24.4 | >4.1 | [23] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[24][25][26][27][28]
Principle: The peroxidase component of COX enzymes is assayed by monitoring the appearance of a fluorescent product generated from a suitable probe in the presence of the intermediate product, prostaglandin G2.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the COX assay buffer, COX probe solution, and COX cofactor solution as per the kit instructions.
-
Reconstitute the human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Setup:
-
In a 96-well white opaque plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., celecoxib for COX-2).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence plate reader.
-
Take readings at regular intervals for a specified period.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Conclusion and Future Perspectives
Nitropyrazole compounds represent a versatile and promising scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships discussed in this guide highlight the critical role of the nitro group and other substituents in modulating the biological activity and selectivity of these compounds. While the available data provides valuable insights, there is a clear need for more systematic and comparative studies to fully elucidate the SAR of nitropyrazole isomers and their derivatives. Future research should focus on the synthesis and evaluation of focused libraries of nitropyrazole compounds to enable more direct and robust comparisons. Such studies, coupled with computational modeling and mechanistic investigations, will undoubtedly accelerate the discovery and development of new nitropyrazole-based drugs.
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Assessing the Novelty of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate Derivatives: A Comparative Guide
In the landscape of drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide delves into the assessment of novelty for a specific class of these compounds: ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate derivatives. By providing a comparative analysis of their synthesis, biological activity, and potential therapeutic applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate their potential.
The Significance of the Pyrazole Core in Medicinal Chemistry
The five-membered aromatic ring of pyrazole is a versatile building block in the design of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] A notable example is Celecoxib, a potent anti-inflammatory drug, which features a pyrazole core and functions as a selective COX-2 inhibitor.[5][6] The versatility of the pyrazole scaffold makes it a focal point for the synthesis of novel derivatives with potentially enhanced or new biological functions.[7]
Synthesis of Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate: A Foundational Step
The journey to novel derivatives begins with a robust and reproducible synthesis of the core molecule. The synthesis of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a multi-step process that lays the groundwork for further chemical modifications.
Experimental Protocol: Synthesis of the Core Scaffold
A generalized synthetic route involves the following key transformations:
-
Formation of a pyrazole-5-carboxylate ester: This is often achieved through the condensation of a β-ketoester with a hydrazine derivative. For instance, ethyl acetoacetate can be reacted with a substituted hydrazine to form the pyrazole ring.
-
N-methylation: The nitrogen atoms of the pyrazole ring can be methylated using reagents like dimethyl sulfate or dimethyl carbonate.[8]
-
Nitration: The introduction of a nitro group at the 4-position of the pyrazole ring is typically accomplished using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
This synthetic pathway is illustrated in the following workflow diagram:
Caption: Generalized synthetic workflow for ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate.
Assessing Novelty Through Comparative Biological Evaluation
The true measure of novelty for these derivatives lies in their biological activity profile compared to existing compounds. Given the prevalence of the pyrazole scaffold in anti-inflammatory drugs, a logical starting point is to evaluate their efficacy as cyclooxygenase (COX) inhibitors.[9][10][11]
Comparative Study: COX Inhibition Profile
To assess their potential as anti-inflammatory agents, the newly synthesized derivatives would be screened for their ability to inhibit COX-1 and COX-2 enzymes. The results would then be compared against a known selective COX-2 inhibitor, such as Celecoxib, and non-selective NSAIDs like ibuprofen and naproxen.[12][13]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.
-
Methodology: A commercially available COX fluorescent inhibitor screening assay kit can be utilized.
-
Procedure:
-
The test compounds and reference drugs are serially diluted to various concentrations.
-
The enzymes (COX-1 or COX-2) are incubated with the compounds.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G2 is measured by monitoring the fluorescence of a probe.
-
IC50 values are calculated from the dose-response curves.
-
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | >100 | 15.8 | >6.3 |
| Derivative 2 | 85.2 | 8.5 | 10.0 |
| Celecoxib | 15 | 0.05 | 300 |
| Ibuprofen | 18 | 35 | 0.51 |
Interpretation of Novelty:
The novelty of these derivatives would be determined by several factors:
-
Potency: A significantly lower IC50 value against COX-2 compared to existing drugs would indicate higher potency and novelty.
-
Selectivity: A high selectivity index (COX-1/COX-2 ratio) is a key feature of modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[14][15] A derivative with a selectivity profile superior to or comparable with Celecoxib, but with a different chemical structure, would be considered novel.
-
Alternative Mechanism of Action: Even with moderate COX-2 inhibition, the derivatives could exhibit novelty if they engage in other anti-inflammatory pathways or possess additional beneficial biological activities, such as anticancer or antimicrobial effects.[16][17]
The logical framework for assessing novelty is visualized below:
Caption: Key parameters for evaluating the novelty of a drug candidate.
Conclusion and Future Directions
The ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate scaffold provides a promising starting point for the discovery of novel therapeutic agents. While the initial assessment focuses on anti-inflammatory potential through COX inhibition, the true novelty may lie in unforeseen biological activities.
Future research should focus on:
-
Broad Biological Screening: Testing the derivatives against a wide range of biological targets to uncover novel activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to understand how chemical modifications influence biological activity.
-
In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around this pyrazole core, researchers can unlock its full potential and contribute to the development of the next generation of innovative medicines.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025, July 10). ResearchGate. Retrieved January 25, 2026, from [Link]
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A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Top 5 Pyrazole Derivatives for Chemical Synthesis: Ethyl 1,3-Dimethylpyrazole-5-carboxylate Focus. (n.d.). Medium. Retrieved January 25, 2026, from [Link]
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Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Celecoxib Alternatives Compared. (n.d.). Drugs.com. Retrieved January 25, 2026, from [Link]
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Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. Retrieved January 25, 2026, from [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]
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What are the alternatives to Celebrex (celecoxib) 200mg?. (2025, November 19). Dr.Oracle. Retrieved January 25, 2026, from [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International Journal of Health Sciences. Retrieved January 25, 2026, from [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. Retrieved January 25, 2026, from [Link]
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Potential alternatives to COX 2 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Choosing a nonsteroidal anti-inflammatory drug for pain. (2025, August 12). Australian Prescriber. Retrieved January 25, 2026, from [Link]
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Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026, January 23). MDPI. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Introduction: A Proactive Stance on Safety
This guide provides a robust framework for the safe handling, use, and disposal of this compound. The protocols herein are synthesized from established best practices for managing nitro-organic compounds and pyrazole derivatives, ensuring a self-validating system of safety for our valued research partners.
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate are inferred from its constituent functional groups. A summary of these potential risks is presented below.
| Hazard Category | Potential Risk | Rationale and Causality |
| Health Hazards | Skin, Eye, and Respiratory Irritation | Pyrazole derivatives and similar organic compounds are frequently classified as irritants.[4][5][6][7] Direct contact can lead to inflammation and discomfort. |
| Harmful if Swallowed or Inhaled | The toxicological properties have not been fully investigated, but nitro compounds can be toxic, and dusts from solid materials can pose an inhalation risk.[6][8] | |
| Unknown Pharmacological Effects | As many pyrazole derivatives exhibit biological activity, unintended absorption could lead to unforeseen physiological effects.[2] | |
| Physical Hazards | Thermal Instability / Explosive Potential | Organic nitro compounds are known to be energetically unstable and may decompose violently or explosively under heat, shock, or friction.[1][9] |
| Strong Oxidizer | The nitro group makes the compound a potential oxidizing agent, which can react violently with reducing agents or combustible materials.[10][11] | |
| Dust Formation | If the compound is a solid, fine dust can form an explosive mixture with air and also increases the risk of inhalation.[12] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific PPE is directly linked to the hazards identified above.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, which is critical when handling potentially energetic materials.[13][14] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of organic compounds. Gloves must be inspected before use and changed immediately if contamination is suspected.[6][13] Always wash hands after removing gloves. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat provides a primary barrier against splashes and fire.[15] A chemical-resistant apron worn over the coat offers additional protection against corrosive spills. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator may be necessary if handling the compound outside of a certified chemical fume hood or if dust generation is unavoidable. Respirator use requires prior training and fit-testing.[12][14] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes risk during experimental procedures. This workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Workflow for Safe Handling
Caption: Standard Operating Procedure Workflow
Detailed Protocol Steps:
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational and available.[15]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Have all necessary equipment, reagents, and a dedicated hazardous waste container ready before starting.
-
-
Weighing and Transfer :
-
During the Experiment :
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Keep the sash of the fume hood at the lowest possible height while working.[15]
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly seal and label the hazardous waste container.
-
Emergency Response Plan
Immediate and correct action during an emergency is critical. This plan provides clear, step-by-step guidance for common laboratory incidents.
Emergency Decision Tree: Chemical Spill
Caption: Spill Response Decision Flowchart
Specific Emergency Procedures:
-
Skin Contact : Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[17] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.
Disposal Plan: Responsible Waste Management
Improper disposal can lead to dangerous chemical reactions and environmental contamination.
-
Waste Segregation : NEVER mix waste containing this nitro compound with other chemical waste streams, especially those containing acids, bases, or reducing agents, without first verifying compatibility.[10] Mixing can cause violent reactions.
-
Contaminated Materials : All items contaminated with ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (e.g., gloves, absorbent pads, paper towels) must be considered hazardous waste.[18]
-
Collection : Place all waste into a clearly labeled, sturdy, and sealable container.[18][19] The label should read "Hazardous Waste" and include the full chemical name.
-
Disposal : Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.[9]
References
-
Georganics Ltd. (2011). ETHYL 1H-PYRAZOLE-3-CARBOXYLATE Safety Data Sheet. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Health and Safety Executive (HSE). Emergency response / spill control. [Link]
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Environmental Health and Safety, University of Massachusetts. (2011). SPILL RESPONSE PROCEDURES. [Link]
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]
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Massachusetts Institute of Technology (MIT). procedure for disposing of hazardous waste. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
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Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
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Sciencemadness Wiki. Proper disposal of chemicals. [Link]
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YouTube. (2024). Nitration reaction safety. [Link]
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International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. [Link]
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MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
